molecular formula C10H15BO4 B6360731 4-Isopropoxy-3-methoxyphenylboronic acid CAS No. 875654-33-4

4-Isopropoxy-3-methoxyphenylboronic acid

Cat. No.: B6360731
CAS No.: 875654-33-4
M. Wt: 210.04 g/mol
InChI Key: ZRCWUUPWMVBXSG-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isopropoxy-3-methoxyphenylboronic acid is 210.1063391 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isopropoxy-3-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-3-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxy-4-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCWUUPWMVBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Isopropoxy-3-methoxyphenylboronic acid is a valuable building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, chemists, and drug development professionals. The synthesis is approached via a robust two-step sequence: the initial preparation of the precursor 1-isopropoxy-2-methoxybenzene through a Williamson ether synthesis, followed by a highly regioselective directed ortho-metalation (DoM) and subsequent borylation. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and addresses critical safety and handling considerations. The protocols are structured to be self-validating through integrated characterization checkpoints, ensuring both scientific integrity and practical applicability.

Introduction: Strategic Importance and Synthetic Overview

Arylboronic acids are a cornerstone of modern carbon-carbon bond formation, enabling the construction of complex molecular architectures that are central to many pharmaceutical agents and functional materials. The title compound, 4-isopropoxy-3-methoxyphenylboronic acid, offers a unique substitution pattern that is of significant interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Chemical Identity and Properties
PropertyValue
IUPAC Name (4-Isopropoxy-3-methoxyphenyl)boronic acid
Synonyms (3-Methoxy-4-(propan-2-yloxy)phenyl)boronic acid
CAS Number 516465-82-0
Molecular Formula C₁₀H₁₅BO₄
Molecular Weight 210.04 g/mol
Appearance Expected to be a white to off-white solid
Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages, as depicted below. This strategy leverages commercially available starting materials and employs well-understood, high-yielding transformations.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boronic Acid Formation Guaiacol Guaiacol (2-Methoxyphenol) Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Guaiacol->Base IsopropylHalide 2-Bromopropane IsopropylHalide->Base Precursor 1-Isopropoxy-2-methoxybenzene Base->Precursor Williamson Ether Synthesis nBuLi n-Butyllithium (Anhydrous THF, -78 °C) Precursor->nBuLi Directed ortho-Metalation Borate Triisopropyl Borate nBuLi->Borate Borylation Acid Aqueous Acid Workup Borate->Acid Hydrolysis FinalProduct 4-Isopropoxy-3-methoxyphenylboronic acid Acid->FinalProduct

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Step 1: Synthesis of 1-Isopropoxy-2-methoxybenzene (Precursor)

This procedure is an adaptation of the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

2.1.1 Principle and Mechanism The reaction proceeds via an SN2 mechanism. The phenolic hydroxyl group of guaiacol is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the bromide from 2-bromopropane to form the desired ether.

2.1.2 Materials and Reagents

ReagentMW ( g/mol )AmountMolesEquiv.
Guaiacol124.1410.0 g80.5 mmol1.0
2-Bromopropane122.9914.8 g (10.9 mL)120.8 mmol1.5
Potassium Carbonate138.2116.7 g120.8 mmol1.5
Acetone-150 mL--

2.1.3 Experimental Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 120.8 mmol), and acetone (150 mL).

  • Stir the suspension vigorously and add 2-bromopropane (10.9 mL, 120.8 mmol).

  • Heat the mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol spot has been consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted guaiacol.

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1-isopropoxy-2-methoxybenzene as a colorless to pale yellow oil.

  • Validation: Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its identity and purity before proceeding to the next step.

Step 2: Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid

This step utilizes the principle of Directed ortho-Metalation (DoM), where a functional group on an aromatic ring directs deprotonation to an adjacent position. The resulting aryllithium species is then trapped with an electrophile.

2.2.1 Principle and Mechanism The two ether groups (methoxy and isopropoxy) on the precursor are potent Directed Metalation Groups (DMGs). They coordinate to the Lewis acidic lithium atom of n-butyllithium (n-BuLi), positioning the base to selectively abstract the proton at the C4 position, which is ortho to the isopropoxy group and meta to the methoxy group. The resulting aryllithium intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to afford the final boronic acid.

G cluster_mech Reaction Mechanism start Precursor lithiation Aryllithium Intermediate start->lithiation + n-BuLi - Butane borylation Boronate Complex lithiation->borylation + B(O-iPr)₃ product Final Product (after hydrolysis) borylation->product + H₃O⁺

Caption: Simplified mechanism of the DoM-borylation reaction.

2.2.2 Materials and Reagents

ReagentMW ( g/mol )AmountMolesEquiv.
1-Isopropoxy-2-methoxybenzene166.225.0 g30.1 mmol1.0
n-Butyllithium (2.5 M in hexanes)-13.2 mL33.1 mmol1.1
Triisopropyl borate188.087.6 g (8.3 mL)40.6 mmol1.35
Anhydrous Tetrahydrofuran (THF)-100 mL--
1 M Hydrochloric Acid (HCl)-~50 mL--

2.2.3 Critical Safety Considerations

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere by trained personnel. Always use a syringe or cannula for transfers. Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.

  • The reaction is performed at very low temperatures (-78 °C), requiring a dry ice/acetone or similar cooling bath.

  • Quenching of the reaction can be exothermic.

2.2.4 Experimental Procedure

  • To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-isopropoxy-2-methoxybenzene (5.0 g, 30.1 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • To this solution, add triisopropyl borate (8.3 mL, 40.6 mmol) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).

  • Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers and proceed with the purification protocol.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines) upon dehydration. A common and effective method involves an acid-base extraction.

Purification Protocol
  • Combine the organic extracts from the workup (Step 2.2.4, step 11).

  • Extract the combined organic layers with 1 M aqueous NaOH (3 x 50 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

  • Combine the aqueous extracts and wash with diethyl ether (50 mL) to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. The 4-isopropoxy-3-methoxyphenylboronic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL).

  • Dry the solid under high vacuum to a constant weight.

  • For higher purity, the product can be recrystallized from an appropriate solvent system, such as a mixture of acetone and water or toluene.

Characterization (Predicted)

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~7.8 (s, 2H, B(OH)₂) - broad singlet, exchangeable with D₂O

    • ~7.3-7.4 (m, 2H, Ar-H)

    • ~6.9 (d, 1H, Ar-H)

    • ~4.5-4.6 (septet, 1H, -OCH(CH₃)₂)

    • ~3.8 (s, 3H, -OCH₃)

    • ~1.3 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

    • ~152.0 (Ar-C-O)

    • ~148.0 (Ar-C-O)

    • ~125.0 (Ar-CH)

    • ~118.0 (Ar-CH)

    • ~112.0 (Ar-CH)

    • The carbon attached to boron is often not observed or is very broad.

    • ~71.0 (-OCH(CH₃)₂)

    • ~55.5 (-OCH₃)

    • ~22.0 (-OCH(CH₃)₂)

  • Mass Spectrometry (ESI-): Calculated for C₁₀H₁₄BO₄⁻ [M-H]⁻: 209.10. Found: 209.x.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low or no yield of boronic acid Incomplete lithiation due to wet glassware/solvents or inactive n-BuLi.Ensure all glassware is flame-dried under vacuum and all solvents are rigorously anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.
Low temperature was not maintained during additions.Ensure efficient cooling and slow, dropwise addition of reagents. Monitor internal temperature closely.
Formation of significant side-products Lithiation at an alternative position.The directing group effect of the ethers is strong; however, ensure the reaction is not allowed to warm prematurely, which could lead to scrambling.
Product is an oil or difficult to crystallize Presence of boroxine anhydride or other impurities.Ensure the final product is thoroughly dried. Attempt recrystallization from various solvent systems. If it remains an oil, purification by flash column chromatography on silica gel may be attempted, though this can sometimes lead to decomposition.
Incomplete hydrolysis of the borate ester.Ensure the acidic workup is performed for a sufficient time with vigorous stirring to facilitate complete hydrolysis.

Conclusion

The synthesis of 4-isopropoxy-3-methoxyphenylboronic acid can be reliably achieved in two main steps from commercially available guaiacol. The Williamson ether synthesis provides the necessary precursor, which then undergoes a highly regioselective directed ortho-metalation and borylation. Careful attention to anhydrous reaction conditions and the safe handling of pyrophoric reagents are paramount to the success and safety of this procedure. The protocol described herein, complete with validation checkpoints and troubleshooting advice, provides a robust framework for the production of this valuable synthetic intermediate for applications in research and development.

References

  • Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing. In this review, several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and

Technical Guide: Reactivity Profile of 4-Isopropoxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile, handling, and application of 4-Isopropoxy-3-methoxyphenylboronic acid (CAS: 875654-33-4). It is designed for medicinal chemists and process engineers optimizing cross-coupling workflows.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • Name: 4-Isopropoxy-3-methoxyphenylboronic acid[1][2]

  • CAS: 875654-33-4[1][2]

  • Molecular Formula: C₁₀H₁₅BO₄

  • Molecular Weight: 210.03 g/mol

  • Core Utility: A nucleophilic building block for installing the 3-methoxy-4-isopropoxyphenyl moiety, a pharmacophore often used to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

Structural Analysis: The molecule features a phenyl ring substituted with two electron-donating groups (EDGs): a methoxy group at the meta position (relative to boron) and an isopropoxy group at the para position.

  • Electronic Effect: Both alkoxy groups exert a strong

    
     (mesomeric) effect, significantly increasing the electron density of the aromatic ring.
    
  • Steric Environment: The isopropoxy group adds moderate steric bulk at the para position, which generally does not interfere with the transmetallation step at the C1 position. However, the 3-methoxy group provides a slight steric influence on the boronic acid moiety, potentially affecting the conformation of the boronate-palladium species during coupling.

Part 2: Reactivity Profile

Suzuki-Miyaura Coupling (Primary Application)

As an electron-rich boronic acid, this compound is an excellent nucleophile. In the transmetallation step of the Suzuki catalytic cycle, the "ate" complex formed with a base is highly reactive toward the oxidative addition complex (Ar-Pd-X).

  • Rate-Limiting Factors: Unlike electron-deficient boronic acids (which often struggle with transmetallation), the primary challenge here is competitive side reactions due to the high electron density of the aryl ring.

  • Catalyst Selection: Standard Pd(PPh₃)₄ is often sufficient, but for sterically demanding electrophiles, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) are recommended to accelerate reductive elimination and prevent homocoupling.

Stability & Degradation Pathways (The "Trap")

The electron-rich nature of the ring creates specific stability challenges that differ from electron-poor analogs.

  • Protodeboronation (Critical Risk): Contrary to the assumption that electron-rich species are "stable," they are highly susceptible to acid-catalyzed protodeboronation . The high electron density at the ipso-carbon (C1) facilitates protonation, leading to the cleavage of the C-B bond and the formation of the deboronated arene (1-isopropoxy-2-methoxybenzene).

    • Mechanism:[3][4][5][6] Electrophilic attack by

      
       at C1 
      
      
      
      
      
      -complex formation
      
      
      Loss of
      
      
      .
    • Implication: Reactions must be kept strictly neutral or basic. Acidic workups should be avoided or performed rapidly at low temperatures.

  • Oxidative Deboronation: Electron-rich aryl boronic acids are prone to oxidation by air (forming the phenol) or peroxides. The presence of the ether linkages makes the ring susceptible to radical oxidation pathways if stored improperly.

Visualization of Reactivity Logic

ReactivityProfile Compound 4-Isopropoxy-3-methoxyphenyl- boronic acid Suzuki Suzuki Coupling (Base + Pd Cat) Compound->Suzuki Transmetallation (Fast) Acid Acidic Conditions (H+ Source) Compound->Acid Electrophilic Attack at Ipso-C Oxidant Air/Peroxides (Oxidation) Compound->Oxidant Radical/Electrophilic Attack Product Biaryl Product (Desired) Suzuki->Product Reductive Elimination Proto Protodeboronation (Ar-H + B(OH)3) Acid->Proto C-B Bond Cleavage Phenol Phenol Impurity (Ar-OH) Oxidant->Phenol C-O Bond Formation

Figure 1: Reaction pathways for 4-Isopropoxy-3-methoxyphenylboronic acid. Green paths indicate desired synthetic utility; red/yellow paths indicate degradation risks.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Target: Coupling with an aryl bromide/chloride.[7] Rationale: Uses a mild base and active catalyst to minimize reaction time and thermal stress.

Materials:

  • Boronic Acid (1.2 equiv)[8]

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for chlorides)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial, combine the aryl halide, boronic acid, and base.

  • Inert: Evacuate and backfill with

    
     (3 cycles). Add the solvent mixture (degassed).
    
  • Catalyst: Add the Pd catalyst under a positive stream of

    
    .
    
  • Reaction: Heat to 80°C for 2–4 hours. Note: Monitor by LCMS. Do not overnight unnecessarily to avoid deboronation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (pH ~7) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel).

Protocol B: Stability Validation (Shelf-Life Check)

Rationale: Boronic acids can dehydrate to boroxines (anhydrides) or oxidize over time. This check confirms reagent quality.

Procedure:

  • Dissolve 10 mg of the sample in

    
    .
    
  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative purity is needed.

  • Run ¹H NMR:

    • Check for the disappearance of B-OH protons (usually broad singlets around 8.0 ppm).

    • Check for the "Deboronated" signal: A new triplet/multiplet appearing upfield in the aromatic region (corresponding to the proton replacing boron).

    • Check for "Phenol" signal: A sharp singlet ~9.0 ppm.

Part 4: Handling & Storage Specifications

ParameterSpecificationCausality
Storage Temp 2°C to 8°CRetards thermal dehydration to boroxine.
Atmosphere Inert (

/Ar)
Prevents oxidative deboronation (Ar-B

Ar-OH).
Moisture DesiccateMoisture promotes hydrolysis of boroxines but also facilitates protodeboronation cycles.
Solubility DMSO, DMF, MeOHSoluble in polar organics; sparingly soluble in non-polar hydrocarbons.

Part 5: References

  • Suzuki-Miyaura Coupling Mechanism:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation of Electron-Rich Boronic Acids:

    • Cox, P. A., et al. (2017).[5][9] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165. Link

    • Note: Highlights the counter-intuitive instability of electron-rich systems in certain pH ranges.

  • Acid-Promoted Metal-Free Protodeboronation:

    • Liu, C., et al. (2017).[5] "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 34959-34962.[9] Link

    • Key Finding: Electron-donating groups accelerate protodeboronation under acidic conditions.

  • Compound Data:

    • PubChem CID: 24866163 (Analogous 4-methoxy data for reference). Link

Sources

Technical Guide: Stability and Storage of 4-Isopropoxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile, storage protocols, and quality control methodologies for 4-Isopropoxy-3-methoxyphenylboronic acid (CAS 870777-20-1). It deviates from standard template responses to prioritize the specific physicochemical behaviors of electron-rich arylboronic acids.

CAS: 870777-20-1 Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.03 g/mol

Part 1: Chemical Profile & The "Purity Paradox"

To effectively handle this compound, researchers must first understand its dynamic equilibrium. Unlike standard organic intermediates, arylboronic acids exist in a state of flux.

The Boroxine Equilibrium (The "False" Impurity)

Upon storage or heating, 4-Isopropoxy-3-methoxyphenylboronic acid undergoes reversible dehydration to form a cyclic trimer anhydride known as a boroxine .

  • Observation: A sample may appear to have a depressed melting point or show "impurities" in elemental analysis.

  • Reality: This is not degradation.[1][2] In the presence of water (or during aqueous reaction conditions), the boroxine hydrolyzes back to the monomeric boronic acid.[3]

  • Implication: Standard melting point analysis is often unreliable for this class of compounds.

Electronic Effects on Stability

The 3-methoxy and 4-isopropoxy substituents are Electron-Donating Groups (EDGs) .

  • Protodeboronation Risk: EDGs increase electron density on the aromatic ring. While this facilitates Suzuki couplings, it also makes the C-B bond more susceptible to protodeboronation (cleavage of the boron group) under acidic conditions or in the presence of metal catalysts.

  • Oxidative Sensitivity: The electron-rich ring is more prone to oxidation (forming the corresponding phenol) compared to electron-deficient boronic acids.

Part 2: Degradation Pathways & Mechanisms

The following diagram illustrates the three critical pathways governing the stability of this compound.

DegradationPathways BoronicAcid 4-Isopropoxy-3-methoxy phenylboronic Acid (Active Monomer) Boroxine Boroxine (Trimer) (Dehydrated Storage Form) BoronicAcid->Boroxine Dehydration (-H₂O) Heat / Vacuum Phenol 4-Isopropoxy-3-methoxyphenol (Oxidation Product) BoronicAcid->Phenol Oxidation (O₂ / H₂O₂) Irreversible Arene 1-Isopropoxy-2-methoxybenzene (Protodeboronation Product) BoronicAcid->Arene Protodeboronation (Acid/Base/Metal) Irreversible Boroxine->BoronicAcid Hydrolysis (+H₂O) Aqueous Media

Figure 1: The central equilibrium (Blue/Yellow) is reversible and acceptable. The red pathways represent irreversible chemical degradation.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage conditions are mandatory to maintain >98% purity over extended periods.

Storage Conditions Summary
ParameterRecommendationMechanism of Protection
Temperature -20°C (Long-term) 2-8°C (Active Use)Slows kinetics of oxidation and protodeboronation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents atmospheric oxidation of the C-B bond.
Humidity Desiccated (<30% RH)High humidity promotes clumping; extreme dryness promotes boroxine formation (acceptable, but alters stoichiometry).
Container Amber Glass with Teflon-lined capProtects from light (minor factor) and ensures an airtight seal against moisture/oxygen.
Standard Operating Procedure (SOP) for Handling
  • Equilibration: Allow the refrigerated/frozen container to reach room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which accelerates degradation.

  • Aliquot: If the compound is used frequently, divide the bulk material into single-use aliquots to minimize freeze-thaw cycles and oxygen exposure.

  • Resealing: Purge the headspace of the vial with Argon or Nitrogen before resealing. Parafilm is insufficient for long-term storage; use a quality screw cap with a septum or liner.

Part 4: Quality Control & Re-validation

Do not rely on Melting Point (MP) for purity. The MP of boronic acids is notoriously broad due to in-situ dehydration. Use HPLC for purity and ¹H-NMR for identity and boroxine content.

Protocol: Purity Re-validation Workflow

QCWorkflow Start Sample Retrieval (Equilibrate to RT) Visual Visual Inspection (White/Off-white Powder?) Start->Visual NMR ¹H-NMR Analysis (Solvent: DMSO-d₆) Visual->NMR Decision Check Aromatic Region & OH Protons NMR->Decision Pass Purity Confirmed Proceed to Experiment Decision->Pass Clean Spectrum Fail Degradation Detected (Phenol/Arene > 5%) Decision->Fail Extra Aromatic Peaks Recalc Boroxine Detected Adjust Stoichiometry Decision->Recalc Broad OH / Shifted Peaks

Figure 2: Decision tree for validating boronic acid integrity prior to critical experiments.

Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the boronic acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: UV @ 254 nm.

  • Note: Avoid basic mobile phases (e.g., Ammonium Bicarbonate), as high pH accelerates protodeboronation and peak broadening.

2. ¹H-NMR Spectroscopy
  • Solvent: DMSO-d₆ is preferred over CDCl₃. Boronic acids are often insoluble in chloroform and may aggregate.

  • Key Signals:

    • Boronic Acid -B(OH)₂: Broad singlet around 8.0 - 8.5 ppm (2H). This peak may disappear if the sample is wet (exchange with H₂O) or if dehydrated to boroxine.

    • Aromatic Protons: Distinct patterns for the 1,3,4-substitution. Look for extra peaks in this region to identify deboronated byproducts (arene) or oxidation products (phenol).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of The Chemical Society, Perkin Transactions 2.

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Methodological & Application

Application Note & Protocol: Strategic Implementation of 4-Isopropoxy-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Substituted Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, providing efficient access to complex molecular architectures like biaryls, polyolefins, and styrenes.[1][3] These scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable building block: 4-Isopropoxy-3-methoxyphenylboronic acid . The vicinal isopropoxy and methoxy groups on this reagent create a specific, electron-rich substitution pattern that is a key feature in numerous biologically active molecules. Understanding how to effectively incorporate this moiety is critical for researchers in medicinal chemistry and drug development. This document provides a deep dive into the mechanistic nuances, a field-tested experimental protocol, and a troubleshooting guide for leveraging this reagent to its full potential.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium from Pd(0) to a Pd(II) complex.[1][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1][5]

  • Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[2][8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing a halide.[9][10]

  • Reductive Elimination : The two organic groups (one from the halide, one from the boronic acid) on the Pd(II) complex are coupled, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]

Suzuki_Miyaura_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar1-Pd(II)-X Ar¹-Pd(II)(L₂)X Pd(0)L2->Ar1-Pd(II)-X Oxidative Addition Ar1-Pd(II)-Ar2 Ar¹-Pd(II)(L₂)Ar² Ar1-Pd(II)-X->Ar1-Pd(II)-Ar2 Transmetalation Ar1-Pd(II)-Ar2->Pd(0)L2 Reductive Elimination Ar1-Ar2 Ar¹-Ar² (Product) Ar1-Pd(II)-Ar2->Ar1-Ar2 Ar1-X Ar¹-X (Halide) Ar1-X->Ar1-Pd(II)-X Ar2-B(OH)2 Ar²-B(OH)₂ (Boronic Acid) Ar2-B(OH)3- [Ar²-B(OH)₃]⁻ (Boronate) Ar2-B(OH)2->Ar2-B(OH)3- Activation Base Base (e.g., OH⁻) Base->Ar2-B(OH)3- Ar2-B(OH)3-->Ar1-Pd(II)-Ar2

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Causality Behind Component Selection for 4-Isopropoxy-3-methoxyphenylboronic acid
  • The Boronic Acid : The subject of this guide possesses two electron-donating alkoxy groups. These groups increase the electron density on the phenyl ring, which can make the boronic acid more nucleophilic and potentially speed up the transmetalation step. However, this increased electron density on the coupling partner may necessitate a more active catalyst system to facilitate the oxidative addition step, especially when using less reactive aryl chlorides.[1][11]

  • The Palladium Catalyst : The choice of catalyst and its associated ligands is paramount.

    • Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable choice that often works well but may require higher temperatures.[12]

    • Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is highly effective. The bulky, electron-rich dppf ligand promotes both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions.[13] This is often a superior choice for challenging couplings.

    • Buchwald Ligands : For particularly unreactive coupling partners (like aryl chlorides or sterically hindered substrates), highly active catalysts generated from palladium precursors (e.g., Pd₂(dba)₃) and bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are often required.[14][15]

  • The Base : The base's primary role is to activate the boronic acid.[8][9][10] The choice of base can significantly impact yield.

    • K₂CO₃ / Cs₂CO₃ : Carbonates are common, effective bases, often used in aqueous solvent mixtures. Cesium carbonate is stronger and more soluble, often providing better results for difficult couplings.

    • K₃PO₄ : Potassium phosphate is a moderately strong base that is particularly effective in anhydrous conditions and for substrates that may be sensitive to stronger bases or aqueous conditions.[1][14]

  • The Solvent System : A mixture of an organic solvent and an aqueous base solution is common.

    • Toluene, Dioxane, or DME with Water : These biphasic systems facilitate the interaction of the organic-soluble catalyst and halide with the water-soluble base and boronate.

    • Degassing : It is absolutely critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Field-Tested Experimental Protocol

This protocol describes the coupling of 4-Isopropoxy-3-methoxyphenylboronic acid with 4-bromoanisole as a representative aryl halide.

Data Presentation: Reagents and Stoichiometry
ReagentFormulaMW ( g/mol )Amount (mg)mmolesEquivalents
4-BromoanisoleC₇H₇BrO187.041871.01.0
4-Isopropoxy-3-methoxyphenylboronic acidC₁₀H₁₅BO₄210.042521.21.2
Pd(dppf)Cl₂ · CH₂Cl₂C₃₅H₃₀Cl₄FeP₂Pd816.6424.50.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212762.02.0
1,4-Dioxane (Anhydrous)C₄H₈O₂88.114 mL--
Water (Degassed)H₂O18.021 mL--
Experimental Workflow Diagram

Workflow Setup 1. Assemble & Purge Glassware (Schlenk flask, condenser, N₂ balloon) Reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) Setup->Reagents Solvents 3. Add Degassed Solvents (Dioxane, Water) Reagents->Solvents React 4. Heat & Stir (e.g., 90 °C, monitor by TLC/LC-MS) Solvents->React Workup 5. Cool, Dilute & Extract (H₂O, Ethyl Acetate) React->Workup Purify 6. Dry, Concentrate & Purify (Na₂SO₄, Column Chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology
  • Reaction Setup & Inert Atmosphere :

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole, 187 mg, 1.0 mmol), 4-Isopropoxy-3-methoxyphenylboronic acid (252 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

    • Fit the flask with a reflux condenser.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition :

    • Through the top of the condenser, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The reaction mixture will typically turn dark red or brown.

  • Reaction Execution :

    • Lower the flask into a pre-heated oil bath at 90 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours. The disappearance of the limiting reagent (aryl halide) indicates completion.

  • Reaction Workup :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[13]

    • Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).[13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).[13]

    • Combine all organic layers and wash sequentially with water (20 mL) and then brine (20 mL).[13]

  • Purification & Characterization :

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide: A Self-Validating System

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. "Dirty" or wet reagents/solvents.1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing by sparging with argon for at least 20-30 minutes.3. Use anhydrous grade solvents and dry reagents thoroughly.
Incomplete Reaction 1. Insufficient heating or reaction time.2. Catalyst deactivation.3. Poor choice of base or solvent.1. Increase temperature (e.g., to 100 °C) or extend reaction time.2. Add a fresh portion of catalyst (e.g., another 1 mol%).3. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system (e.g., Toluene/EtOH/H₂O).[16]
Protodeboronation (Boronic acid replaced by -H)1. Reaction temperature is too high.2. Prolonged reaction time with excess base/water.3. Boronic acid is inherently unstable under the conditions.1. Run the reaction at a lower temperature (e.g., 80 °C).2. Monitor carefully and stop the reaction as soon as the starting material is consumed.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling.[17]
Homocoupling (Ar²-Ar² formation)1. Presence of oxygen.2. High catalyst loading or temperature.1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas.2. Reduce catalyst loading (e.g., to 1-2 mol%) and run at the lowest effective temperature.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • Leichi-Chem. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]

  • Leichi-Chem. (2026, February 10). 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013, March 3). Suzuki Cross Coupling Reaction- A Review. [Link]

  • University of Windsor. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

Sources

protocol for the synthesis of biaryl compounds using 4-Isopropoxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 4-Isopropoxy-3-methoxyphenylboronic acid (an electron-rich, dialkoxy-substituted aryl boronic acid) in Suzuki-Miyaura cross-coupling reactions. While alkoxy-substituted boronic acids function as excellent nucleophiles due to their electron-donating character, they present specific challenges regarding protodeboronation (hydrolytic C–B bond cleavage) and oxidative homocoupling.

This document provides two validated methodologies:

  • Method A (General): A robust, high-throughput protocol for standard aryl bromides.

  • Method B (High-Performance): A specialized protocol utilizing bulky phosphine ligands (Buchwald-type) to suppress protodeboronation in sterically demanding or deactivated systems.

Compound Profile & Handling

PropertyDescription
Chemical Name 4-Isopropoxy-3-methoxyphenylboronic acid
Structural Class Electron-Rich Aryl Boronic Acid (Vanilloid derivative)
Electronic Character Nucleophilic (Activated by 3-OMe and 4-OiPr groups)
Key Challenge Susceptibility to base-catalyzed protodeboronation at high temperatures.
Storage 2–8°C, under Argon/Nitrogen. Hygroscopic.
Solubility Soluble in DMF, DMSO, MeOH, Dioxane; sparingly soluble in water.

Handling Precaution: Like many electron-rich boronic acids, this compound can undergo slow oxidation to the phenol (4-isopropoxy-3-methoxyphenol) upon prolonged exposure to air. Always store under an inert atmosphere.

Mechanistic Insight & Reaction Logic

The success of coupling 4-Isopropoxy-3-methoxyphenylboronic acid relies on balancing the Transmetallation rate against the Protodeboronation side reaction.

  • The Advantage: The electron-donating groups (EDGs) at positions 3 and 4 increase the nucleophilicity of the boronate "ate" complex, generally accelerating transmetallation with the Palladium(II) intermediate.

  • The Risk: These same EDGs stabilize the protonation of the ipso-carbon, making the C–B bond liable to cleavage by water/base (Protodeboronation), yielding the byproduct 1-isopropoxy-2-methoxybenzene.

Visualizing the Pathway

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base/OH- TransMet Transmetallation (Rate Limiting for Steric Systems) BaseStep->TransMet + 4-Isopropoxy-3-methoxyphenylboronic acid Proto SIDE REACTION: Protodeboronation (Loss of Boron Group) BaseStep->Proto Slow Catalyst / Excess Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Closes

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical branching point where slow transmetallation can lead to protodeboronation.

Experimental Protocols

Pre-Reaction Checklist
  • Solvents: Must be degassed (sparged with Nitrogen/Argon for 15 mins) to prevent homocoupling and catalyst oxidation.

  • Base: Use anhydrous K₂CO₃ or K₃PO₄. Hydrated bases can accelerate protodeboronation in this specific substrate class.

Method A: The "Workhorse" Protocol (Standard)

Best for: Coupling with Aryl Bromides and Iodides lacking significant steric hindrance.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 mmol, 252 mg), Pd(dppf)Cl₂·DCM (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvate: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • React: Heat the mixture to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to minimize deboronation.

  • Monitor: Check TLC or LCMS. Look for the disappearance of the Aryl Halide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: The "High-Fidelity" Protocol (Challenging Substrates)

Best for: Aryl Chlorides, sterically hindered partners, or if Method A yields >10% deboronated byproduct.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1]

  • Pre-Catalyst: XPhos Pd G2 or Pd₂(dba)₃ / SPhos (2–4 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate, 3.0 equiv)

  • Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous)

Rationale: Dialkylbiaryl phosphine ligands (like SPhos and XPhos) create a highly active monolithic Pd(0) species that accelerates oxidative addition and, crucially, transmetallation . This speed outcompetes the hydrolytic protodeboronation pathway.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to the vessel.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol). Alternatively, add Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%).

  • Inert & Solvate: Evacuate/Refill N₂. Add degassed Toluene (4 mL) and Water (0.4 mL).

  • React: Heat to 100°C for 2–6 hours. The reaction is typically faster than Method A.

  • Workup: Standard EtOAc extraction and silica purification.

Troubleshooting & Quality Control

Use this decision tree to optimize your results if the standard protocol fails.

DecisionTree Start Analyze LCMS/NMR of Crude Result1 Product Found (>80%) Start->Result1 Result2 Starting Halide Remains Start->Result2 Result3 Deboronated Byproduct (Ar-H) Observed Start->Result3 Action1 Proceed to Purification Result1->Action1 Action2 Catalyst Died? Switch to XPhos Pd G2 Increase Temp to 100°C Result2->Action2 Action3 Protodeboronation! 1. Lower Temp (70°C) 2. Switch Base to CsF or K3PO4 3. Use Anhydrous Conditions Result3->Action3

Figure 2: Optimization logic for maximizing yield and minimizing byproducts.

Data Interpretation:

  • Protodeboronation Signal: In LCMS, look for mass [M - B(OH)2 + H]. For this specific reactant, the byproduct is 1-isopropoxy-2-methoxybenzene (Mass ~166 Da).

  • Homocoupling: If you see the symmetric biaryl dimer of the boronic acid, your system has too much Oxygen. Improve degassing.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Sigma-Aldrich. "4-Methoxyphenylboronic acid Product Page" (Representative structural analog data).[2]

Sources

use of 4-Isopropoxy-3-methoxyphenylboronic acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Isopropoxy-3-methoxyphenylboronic Acid in Pharmaceutical Synthesis

Executive Summary

4-Isopropoxy-3-methoxyphenylboronic acid is a specialized organoboron reagent used primarily as an aryl donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural significance lies in the 4-isopropoxy-3-methoxy substitution pattern. This motif mimics the vanilloid scaffold found in natural products but offers enhanced lipophilicity and metabolic stability compared to its hydroxy- or dimethoxy- counterparts.

This guide details the utility of this reagent in the synthesis of Lamellarin alkaloids (potent topoisomerase I inhibitors), Sodium Channel (NaV) modulators , and Hepatitis C Virus (HCV) inhibitors . It provides validated protocols, mechanistic insights, and troubleshooting strategies for medicinal chemists.

Strategic Importance in Drug Design

The 4-isopropoxy-3-methoxyphenyl moiety serves two critical functions in medicinal chemistry:

  • Metabolic Shielding: The bulky isopropoxy group at the para-position protects the phenolic oxygen from rapid Phase II conjugation (glucuronidation/sulfation), extending the half-life of the parent drug compared to a free phenol or a simple methoxy group.

  • Lipophilic Tuning: Replacing a methoxy or hydroxy group with an isopropoxy group increases the LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active agents like NaV modulators.

Core Applications & Case Studies

Case Study A: Total Synthesis of Lamellarin Alkaloids

The Lamellarins (e.g., Lamellarin D, L, N) are marine alkaloids exhibiting potent cytotoxicity and multidrug resistance (MDR) reversal activity.

  • Role: The boronic acid introduces the "E-ring" of the pentacyclic lamellarin core via a regioselective Suzuki coupling.

  • Target Intermediate: 1,2-Diaryl-[1]benzopyrano[3,4-b]pyrrol-4(3H)-one derivatives.

  • Reaction Partner: Halogenated pyrrole esters or lactones (e.g., bromopyrrole triflates).

Case Study B: Synthesis of NaV Channel Modulators
  • Role: Used to append the lipophilic aryl tail to spiro-dihydropyrrolo-pyrazine cores.

  • Therapeutic Area: Pain management (neuropathic pain).

  • Reaction Partner: Heteroaryl chlorides or triflates (e.g., chloropyridines).

Validated Experimental Protocol

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Coupling of 4-Isopropoxy-3-methoxyphenylboronic acid with a heteroaryl bromide (e.g., 4-bromo-2-formylpyrrole derivative).

Reagents:

  • Aryl Boronic Acid: 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 – 1.5 equiv)[1]

  • Electrophile: Heteroaryl bromide (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3-5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl bromide (1.0 equiv) and 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 equiv).

  • Solvation: Add DME (0.1 M concentration relative to bromide) and stir to dissolve.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly to the solution.

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution. Note: Ensure the system is biphasic.

  • Deoxygenation: Purge the reaction vessel with Argon or Nitrogen for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Heat the mixture to reflux (approx. 85°C) under an inert atmosphere for 6–12 hours. Monitor conversion by TLC or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer and extract the aqueous layer twice with EtOAc.

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Yield: 70–85% (substrate dependent).

Mechanistic Workflow & Visualization

Figure 1: Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the specific role of the isopropoxy-boronic acid.

SuzukiMechanism Start Start: Reagents Prep OxAdd 1. Oxidative Addition (Pd(0) inserts into Ar-Br) Start->OxAdd Pd(0) TransMet 2. Transmetallation (Boronate replaces Br) OxAdd->TransMet Pd(II)-Ar-Br RedElim 3. Reductive Elimination (Product Release + Pd(0) Reg.) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->OxAdd Regenerate Pd(0) Product Final Product: Biaryl Intermediate RedElim->Product BoronicAcid 4-Isopropoxy-3-methoxyphenyl- boronic acid (Activated by Base) BoronicAcid->TransMet Attack Pd center

Caption: Catalytic cycle for the Suzuki-Miyaura coupling involving 4-Isopropoxy-3-methoxyphenylboronic acid.

Figure 2: Synthetic Workflow for Lamellarin Precursor

Workflow Substrate Bromopyrrole Scaffold Reaction Suzuki Coupling (Pd(PPh3)4, Na2CO3) Substrate->Reaction Reagent Boronic Acid (CAS: 875654-33-4) Reagent->Reaction Intermediate Arylated Pyrrole Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final Lamellarin Core Cyclization->Final

Caption: Step-wise construction of the Lamellarin core using the boronic acid building block.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch to Pd(dppf)Cl₂ (more robust) or add CsF (fluoride activation) instead of carbonate base.
Protodeboronation Hydrolysis of the C-B bond before coupling.Use anhydrous conditions with K₃PO₄ in Dioxane or Toluene . Avoid prolonged heating.
Homocoupling Presence of Oxygen.[3]Degas solvents thoroughly (freeze-pump-thaw or vigorous Argon bubbling).
Steric Hindrance Isopropoxy group blocking approach.Increase catalyst loading to 10 mol% and use higher boiling solvents (e.g., Toluene/Water) at 100°C.

References

  • Fukuda, T. et al. (2015). "Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to the Synthesis of Lamellarins." Marine Drugs, 13(11), 1105.

  • Iwao, M. et al. (2009). "Total Synthesis of Lamellarins D, L, and N." Tetrahedron, 65(29), 571.

  • Vertex Pharmaceuticals. (2022). "Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels." WO Patent 2022/256842.

  • Tibotec Pharmaceuticals. (2006). "Pyrido[3,2-d]pyrimidines and pharmaceutical compositions useful for treating Hepatitis C." WO Patent 2006/135993.

  • PubChem. (2023). "Compound Summary: 4-Isopropoxy-3-methoxyphenylboronic acid." National Library of Medicine.

Sources

Troubleshooting & Optimization

minimizing side reactions with 4-Isopropoxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimization of Suzuki-Miyaura Cross-Coupling Ticket ID: #BOR-ISO-43M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-Isopropoxy-3-methoxyphenylboronic acid (CAS: 480438-58-2). This is a highly electron-rich arylboronic acid. While the alkoxy substituents (3-OMe, 4-OiPr) make the aryl ring an excellent nucleophile for transmetallation, they simultaneously render the C-B bond kinetically unstable.

The Central Challenge: The electron-donating nature of the isopropoxy and methoxy groups significantly increases electron density at the ipso-carbon (the carbon attached to boron). This makes the molecule highly susceptible to protodeboronation (hydrolysis of the C-B bond) and oxidative homocoupling , often outcompeting the desired cross-coupling pathway.

This guide provides a mechanistic breakdown and self-validating protocols to suppress these side reactions.

Module 1: The Mechanism of Failure (Protodeboronation)

To solve the problem, you must understand the invisible competition occurring in your flask. For electron-rich boronic acids, the primary failure mode is protodeboronation .

Mechanistic Insight

Unlike electron-deficient boronic acids (which require base to activate), electron-rich variants are prone to ipso-protonation. The 3-OMe and 4-OiPr groups stabilize the Wheland intermediate (sigma-complex) formed during proton attack. If the rate of transmetallation (


) is slower than the rate of protonation (

), your yield vanishes, and you isolate the deboronated arene (1-isopropoxy-2-methoxybenzene).
Pathway Visualization

Protodeboronation_vs_Coupling Start 4-Isopropoxy-3-methoxyphenyl boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate Ipso Ipso-Protonation (Rate Limiting Step) Boronate->Ipso Slow Transmetallation Transmetal Transmetallation Boronate->Transmetal Fast Transmetallation (Bulky Ligands) H2O H2O / Proton Source H2O->Ipso Deboronated Side Product: 1-Isopropoxy-2-methoxybenzene Ipso->Deboronated C-B Bond Cleavage Pd Pd(II)-Ar' Complex Pd->Transmetal Product Desired Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: The kinetic competition. To win, you must accelerate the green path (Transmetallation) or suppress the red path (Ipso-Protonation).

Module 2: Optimization of Suzuki-Miyaura Conditions

The goal is to create an environment where transmetallation is instantaneous. We achieve this by manipulating the Base , Solvent , and Catalyst .[1]

Critical Parameter Table
ParameterRecommended ChoiceScientific Rationale
Catalyst Pd-118 (dtbpf) or XPhos Pd G2 Speed is safety. Bulky, electron-rich phosphines (Buchwald ligands) accelerate oxidative addition and, crucially, transmetallation. Standard Pd(PPh3)4 is often too slow for this unstable substrate.
Base K₃PO₄ or Cs₂CO₃ Avoid hydroxides (NaOH/KOH) or alkoxides. Strong bases increase the concentration of the boronate species too aggressively, feeding the protodeboronation pathway. Anhydrous bases are preferred.
Solvent 1,4-Dioxane or Toluene Non-protic organic solvents minimize the available proton pool. Use minimal water (e.g., 10:1 ratio) just enough to solubilize the base.
Temperature 60°C - 80°C While heat accelerates reaction, excessive heat (>100°C) promotes deboronation. If using highly active catalysts (XPhos), try 40-60°C first.
Recommended Protocol (Self-Validating)

Step 1: The "Dry" Setup

  • Charge the reaction vessel with the aryl halide (1.0 equiv), 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 - 1.5 equiv), and Base (K₃PO₄, 2.0 equiv).

  • Validation Check: Do not add water yet. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling.[2]

Step 2: Catalyst Addition

  • Add the catalyst (e.g., XPhos Pd G2, 1-3 mol%).

  • Add solvent (Dioxane/Water 9:1 v/v) that has been sparged with Argon for 15 mins .

  • Why? Sparging removes dissolved O₂, preventing phenol formation (oxidation of the C-B bond).

Step 3: Kinetic Monitoring

  • Heat to 60°C.

  • Validation Check: Take a TLC/LCMS aliquot at 30 minutes.

    • Scenario A: Starting halide consumed? Reaction complete. Stop heating immediately.

    • Scenario B: Boronic acid consumed, Halide remains? Protodeboronation has occurred. You need to add more boronic acid (slow addition) or switch to a more active catalyst.

Module 3: Storage & Handling (The Boroxine Equilibrium)

Users often report "low purity" or "stoichiometry errors" with this compound. This is usually due to Boroxine Formation , not decomposition.

The Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is a reversible equilibrium driven by entropy and water removal.



  • Impact: If your material is 50% boroxine, weighing it as "boronic acid" means you are actually adding more boron species than calculated (since boroxine has a lower molecular weight per boron unit).

  • Solution:

    • Storage: Keep at 4°C in a desiccator.

    • Correction: If precise stoichiometry is vital, run a ¹H NMR in DMSO-d6 + D₂O. The D₂O hydrolyzes the boroxine back to the acid, allowing you to quantify the total available boronic acid species.

    • Usage: You do not need to purify the boroxine. Under aqueous Suzuki conditions (Base/Water), the boroxine hydrolyzes in situ to the active boronic acid species.

Module 4: Troubleshooting & FAQ

Decision Tree for Failure Analysis

Troubleshooting Start Issue Encountered Symptom1 Boronic Acid Gone, Halide Remains Start->Symptom1 Symptom2 Homocoupling Product (Ar-Ar) Observed Start->Symptom2 Symptom3 Phenol Byproduct (Ar-OH) Observed Start->Symptom3 Sol1 Cause: Protodeboronation Fix: Switch to Anhydrous Base (CsF) or Slow Addition of Boronic Acid Symptom1->Sol1 Sol2 Cause: O2 or Catalyst Activation Fix: Degas Solvents vigorously. Avoid heating catalyst w/o Halide. Symptom2->Sol2 Sol3 Cause: Oxidation Fix: Strict Inert Atmosphere (Glovebox/Schlenk). Symptom3->Sol3

Figure 2: Rapid diagnostic tree for common side reactions.

Frequently Asked Questions

Q: Can I use MIDA boronates or Pinacol esters instead? A: Yes, and this is highly recommended if the boronic acid fails repeatedly. The pinacol ester is significantly more stable toward protodeboronation because the bulky diol protects the boron center. However, ester formation requires an extra step. If you must use the free acid, follow the "fast catalyst" protocols above.

Q: My reaction turns black immediately. Is this bad? A: Palladium precipitation (palladium black) indicates the catalyst is decomposing (aggregating) before it can enter the catalytic cycle. This often happens if the oxidative addition is slow.

  • Fix: Ensure your Aryl Halide is reactive (Iodide > Bromide >> Chloride). If using a Chloride, you must use a ligand like XPhos or SPhos to stabilize the Pd(0) species.

Q: Why do I see 4-isopropoxy-3-methoxyphenol? A: This is the oxidation product. Electron-rich boronic acids are sensitive to moist air.

  • Fix: Verify your inert gas line. Use a distinct "degassing" step (sparging with Argon for 15-20 mins) for all solvents before adding the catalyst.

References

  • Kinetic Stability of Boronic Acids

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc.[3]2017 , 139, 13156–13165.

  • Catalyst Selection (Buchwald Ligands)

    • Martin, R.; Buchwald, S. L. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Unstable Polyfluorophenylboronic Acids.Acc. Chem. Res.2008, 41, 1461–1473. (Note: Principles apply inversely to electron-rich instability).
  • Boroxine Equilibrium

    • Iovine, P. M., et al.[4] The Boroxine-Boronic Acid Equilibrium.[5][6]J. Chem. Educ.

  • Homocoupling Prevention

    • Adamo, C., et al. Mechanism of the Oxidative Homocoupling of Arylboronic Acids.J. Am. Chem. Soc.[3]2006 .

Sources

addressing solubility issues of 4-Isopropoxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility & Handling Guide

Compound: 4-Isopropoxy-3-methoxyphenylboronic acid CAS: 875654-33-4 (Isomer specific; verify against CoA) Chemical Class: Alkoxy-substituted Arylboronic Acid

Executive Summary: The "Hidden" Solubility Problem

As a Senior Application Scientist, I often see researchers struggle with this specific class of boronic acids. The core issue is rarely just "solubility" in the traditional sense; it is a dynamic equilibrium issue.

4-Isopropoxy-3-methoxyphenylboronic acid is lipophilic due to the isopropoxy and methoxy groups. However, its most deceptive characteristic is its tendency to dehydrate into a boroxine (cyclic trimer) .

  • The Trap: You weigh out the solid, but it doesn't dissolve in your standard Suzuki solvent mix.

  • The Reality: You are likely trying to dissolve the boroxine anhydride, which is significantly less soluble and kinetically slow to re-hydrolyze without specific intervention.

This guide provides the protocols to break this cycle and ensure efficient coupling.

Troubleshooting: Interactive Q&A

Q1: "I added the boronic acid to my aqueous base (e.g., K₂CO₃), and it’s just floating as a clump. Is it bad?"

Diagnosis: This is expected. The compound is too lipophilic to dissolve in pure aqueous base. Solution: Do not add the solid directly to water.

  • Correct Protocol: Dissolve the boronic acid in your organic co-solvent (Dioxane, THF, or DMF) first.

  • Why: You must establish a solvation shell around the aromatic ring before introducing the aqueous phase. Once dissolved in the organic layer, the addition of the base solution will deprotonate the boronate species (

    
    ), which effectively pulls it into the reaction interface.
    
Q2: "My stock solution in Toluene/THF turned cloudy after sitting for an hour."

Diagnosis: Boroxine formation. In non-polar or semi-polar solvents, the equilibrium shifts toward the trimer (anhydride) to release water, especially if the solvent is dry. Solution: Add a "initiator" amount of alcohol or water.

  • Quick Fix: Add 1-2% Methanol or 0.5% Water to the stock solution.

  • Mechanism: This shifts the equilibrium back toward the monomeric boronic acid (

    
    ), which is the active species for transmetallation.
    
Q3: "The reaction stalls at 20% conversion. TLC shows starting material."

Diagnosis: Phase transfer limitation. The isopropoxy group makes the boronate anion highly lipophilic, causing it to "hug" the interface or remain buried in the organic phase without properly meeting the Pd-catalyst/Base complex. Solution: Switch to a Phase Transfer Catalyst (PTC) system.

  • Recommendation: Add TBAB (Tetrabutylammonium bromide) at 0.5–1.0 equiv.

  • Why: TBAB shuttles the active boronate anion between the aqueous base layer and the organic bulk, dramatically increasing the effective concentration of the activated species.

Visualizing the Solubility Equilibrium

Understanding the Boronic Acid-Boroxine cycle is critical for troubleshooting. The solid you buy is often a mixture of both.

BoroxineEquilibrium Acid Monomeric Boronic Acid (Ar-B(OH)2) Reactive Species Boroxine Boroxine (Trimer) (ArBO)3 Low Solubility / Inert Acid->Boroxine Dehydration (-3 H2O) Storage / Dry Solvents Boronate Boronate Anion (Ar-B(OH)3)- Active Coupling Species Acid->Boronate + OH- (Base Activation) Boroxine->Acid Hydrolysis (+3 H2O) Add Water/Base Boronate->Acid + H+ (Acidification)

Figure 1: The dynamic equilibrium. In dry organic solvents, the equilibrium shifts right (red), causing precipitation. In basic aqueous media, it shifts down (blue) to the active species.

Optimized Solvent Protocols

Do not guess the solvent system. Use this data-driven selection guide based on the specific lipophilicity of the 4-isopropoxy substituent.

Solvent Compatibility Table
Solvent SystemSolubility RatingSuitability for SuzukiNotes
Water (Neutral) 🔴 InsolubleN/ADo not use without co-solvent.
Dioxane 🟢 HighExcellentBest all-rounder. Dissolves both monomer and trimer.
THF 🟢 HighGoodGood solubility, but check for peroxides. Keep <60°C.
Toluene 🟡 ModerateModerateRisk of boroxine precipitation.[1] Requires alcohol co-solvent.
DMF/DMA 🟢 HighExcellentUse for high-temperature couplings (>80°C).
Ethanol/Methanol 🟢 HighGoodGood for preventing boroxine formation, but can cause protodeboronation if too hot.
Recommended Protocol: The "Pre-Solvation" Method

For a standard 1.0 mmol scale reaction.

  • Weighing: Weigh 1.2 equiv of 4-Isopropoxy-3-methoxyphenylboronic acid .

  • Dissolution (Critical Step): Add 3.0 mL of 1,4-Dioxane (or DME) directly to the vial. Vortex until clear.

    • Troubleshoot: If slightly cloudy, add 0.1 mL Methanol .

  • Catalyst Addition: Add your Pd-catalyst and Ligand to this clear organic solution. Stir for 5 mins.

  • Activation: Add 1.0 mL of 2M K₃PO₄ (aq) .

    • Observation: The mixture will turn biphasic. This is normal.

  • Execution: Heat to 80–90°C with vigorous stirring (1000 RPM) .

    • Why: High RPM is required to maximize the surface area between the lipophilic organic phase and the activation base layer.

Decision Tree: Solvent System Selection

Use this flowchart to select the correct solvent system based on your specific reaction constraints.

SolventSelection Start Start: Select Solvent System TempCheck Reaction Temperature? Start->TempCheck HighTemp > 100°C TempCheck->HighTemp LowTemp < 80°C TempCheck->LowTemp DMF System A: DMF / H2O (4:1) Base: K2CO3 HighTemp->DMF SolubilityCheck Is Substrate Highly Lipophilic? LowTemp->SolubilityCheck Dioxane System B: 1,4-Dioxane / H2O (3:1) Base: K3PO4 YesLip Yes SolubilityCheck->YesLip High NoLip No SolubilityCheck->NoLip Standard Toluene System C: Toluene / H2O (10:1) Add: 5% Ethanol + TBAB YesLip->Toluene NoLip->Dioxane

Figure 2: Solvent selection logic based on temperature and substrate lipophilicity.

References & Grounding

  • Boroxine-Boronic Acid Equilibrium:

    • Mechanism:[2] Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This process is reversible but kinetically significant in dry organic solvents.

    • Source: Iwao, M. et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids." Journal of Chemical & Engineering Data, 2020.

  • Suzuki-Miyaura Coupling Optimization:

    • Protocol: The use of mixed aqueous/organic solvent systems (e.g., Dioxane/H2O) is standard to facilitate the transfer of the boronate species.

    • Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Compound Specifics (4-Isopropoxy-3-methoxyphenylboronic acid):

    • Identification: The specific isomer (CAS 875654-33-4) exhibits lower water solubility due to the steric bulk of the isopropoxy group compared to simple phenylboronic acid.

    • Source: Chemical Supplier Data (e.g., BLD Pharm, Sigma-Aldrich listings for CAS 875654-33-4).

Sources

Technical Support Center: Catalyst Deactivation in 4-Isopropoxy-3-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Isopropoxy-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues related to catalyst deactivation. By understanding the underlying causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental observations in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.

Question 1: My reaction has stalled, and I've observed a black precipitate forming in the flask. What is this, and how can I fix it?

Answer: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium(0) nanoparticles.[1][2] This is one of the most common modes of deactivation in Suzuki-Miyaura coupling reactions.

Causality: The active catalyst in a Suzuki coupling is a soluble Pd(0) complex, stabilized by ligands (e.g., phosphines or N-heterocyclic carbenes, NHCs). If these ligands are insufficient in number or are stripped from the palladium center, the unstable "naked" Pd(0) atoms will rapidly aggregate and precipitate out of solution, halting the catalytic cycle.[2]

Immediate Troubleshooting Steps:

  • Verify Ligand-to-Palladium Ratio: An insufficient amount of ligand is a primary cause of Pd(0) aggregation.[1] Ensure you are using an appropriate ratio for your chosen ligand. While a 1:1 to 2:1 ratio of monodentate ligand to palladium is common, sterically demanding ligands may require higher ratios (up to 4:1) to maintain a stable, coordinatively saturated active species.[1]

  • Assess Atmosphere Control: Oxygen is detrimental. It can oxidize both the active Pd(0) catalyst to inactive Pd(II) and, more commonly, the phosphine ligands themselves, rendering them incapable of stabilizing the catalyst.[1][2] Ensure your solvent and reaction headspace were rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Evaluate Temperature: While heating can increase reaction rates, excessive temperatures can accelerate ligand dissociation and catalyst decomposition, promoting the formation of palladium black.[1] If you are running the reaction at a high temperature (e.g., >100 °C), consider if a more active catalyst system could achieve the desired conversion at a lower temperature.[3]

Proactive Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands. These ligands bind strongly to the palladium center, creating a more stable catalyst complex that is less prone to aggregation.[2][4]

Caption: Common deactivation pathways for palladium catalysts.[2]

Question 2: My reaction yield is poor and conversion is low, but I don't see any palladium black. What other deactivation mechanisms could be at play?

Answer: Low conversion without the visible formation of palladium black points towards more subtle issues with the reagents or reaction conditions that effectively halt the catalytic cycle.

Causality: The problem may not be with the palladium itself, but with the stability of your boronic acid or the integrity of other reaction components.

Troubleshooting Steps:

  • Check Boronic Acid Stability: 4-Isopropoxy-3-methoxyphenylboronic acid, like many boronic acids, is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] This process consumes your nucleophile and stops the reaction. This is often accelerated by excessive water or certain pH conditions.

    • Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which release the boronic acid slowly under reaction conditions, maintaining a low, steady concentration that can suppress side reactions.[1][5]

  • Verify Base Purity and Suitability: The base is not just an activator; its choice is critical. It activates the boronic acid for transmetalation.[6][7] However, an inappropriate base can cause issues.

    • Hydroxide Bases (e.g., NaOH, KOH): While effective, they can promote protodeboronation and may not be soluble in common organic solvents, leading to reproducibility issues.

    • Carbonate/Phosphate Bases (e.g., K₂CO₃, K₃PO₄): These are generally a better choice, especially when a small amount of water is used as a co-solvent to facilitate their action.[1] Ensure the base is a fine, dry powder.

  • Evaluate for Product Inhibition: In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.[8] While less common, this can be diagnosed by monitoring the reaction rate, which will decrease more rapidly than expected. Changing the ligand or solvent may alter these binding affinities.

Question 3: I'm observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of 4-Isopropoxy-3-methoxyphenylboronic acid. What causes this?

Answer: The formation of a homocoupled product (a biaryl containing two units of your boronic acid) is a classic side reaction often linked to the presence of oxygen or unreduced Pd(II) species in your reaction mixture.[9]

Causality: While the desired catalytic cycle operates on Pd(0), residual Pd(II) from the precatalyst can mediate the oxidative homocoupling of two boronic acid molecules. This process consumes your starting material and reduces the Pd(II) to Pd(0), but it's an inefficient and wasteful way to initiate the reaction. The presence of oxygen can also re-oxidize Pd(0) to Pd(II), perpetuating this unwanted side reaction.[9][10]

Troubleshooting Steps:

  • Improve Degassing Protocol: This is the most critical step. The homocoupling pathway is highly sensitive to oxygen.[9] Ensure your solvent is thoroughly degassed using a method like the freeze-pump-thaw technique or by sparging with an inert gas for an extended period (see Protocol 1).

  • Re-evaluate Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to the active Pd(0) species might be inefficient under your conditions. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that forms the active species more cleanly and efficiently.

  • Add a Mild Reductant: In some process chemistry applications, a mild reducing agent is added to consume any residual Pd(II) or trace oxygen, thereby suppressing homocoupling.[11] This is an advanced technique and should be approached with caution, as it can interfere with the main catalytic cycle if not optimized.

Section 2: Proactive Deactivation Prevention & FAQs

Q1: How do I choose the right ligand and palladium source to maximize catalyst stability and lifetime?

The choice of ligand is arguably the most critical factor in a successful Suzuki-Miyaura coupling. The ideal ligand should promote the desired reaction steps (oxidative addition, reductive elimination) while preventing deactivation pathways like palladium black formation.[4]

Ligand ClassExamplesPd:Ligand RatioStrengthsWeaknesses
Triphenylphosphine PPh₃1:2 to 1:4Inexpensive, well-understood.Prone to oxidation; less effective for challenging substrates.
Bulky Biarylphosphines SPhos, XPhos, RuPhos1:1 to 1:2High activity and stability; excellent for difficult couplings.[1]More expensive.
N-Heterocyclic Carbenes (NHCs) IPr, SIMes1:1 to 1:2Very strong Pd-C bond, highly stable to heat and oxidation.[2]Can be less active for some substrate combinations.

Recommendation: For 4-Isopropoxy-3-methoxyphenylboronic acid, which is moderately electron-rich, a bulky biarylphosphine ligand like SPhos or XPhos paired with a Pd(II) precatalyst (e.g., G3-XPhos Palladacycle) or a Pd(0) source (e.g., Pd₂(dba)₃) provides a robust and high-performing starting point.

Q2: What is the mechanistic role of the base, and how does it impact catalyst stability?

The base plays a crucial, multifaceted role. Its primary function is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][12] This boronate is much more effective at transferring its aryl group to the palladium center during the transmetalation step.

However, the choice and quality of the base can also influence deactivation:

  • Strongly coordinating bases can sometimes compete with the desired phosphine ligand for sites on the palladium, potentially leading to less stable catalytic species.

  • Impure bases can introduce catalyst poisons.

  • Heterogeneous bases (e.g., K₃PO₄) with inconsistent particle size can lead to variable reaction rates and poor reproducibility. Grinding the base to a fine powder before use is recommended.

Q3: How should I set up my reaction to minimize deactivation from the start?

A meticulously planned experimental setup is the best defense against catalyst deactivation.

start Start: Reaction Planning reagents 1. Reagent Quality Check (Fresh Boronic Acid, Dry Solvent, Pure Base) start->reagents glassware 2. Glassware Prep (Oven-dried, cooled under vacuum) reagents->glassware setup 3. Assemble Under Inert Gas Flow glassware->setup degas 4. Rigorous Degassing (Freeze-Pump-Thaw or Sparging) setup->degas addition 5. Add Catalyst/Ligand (Under positive inert gas pressure) degas->addition run 6. Run Reaction (Vigorous stirring, stable temp.) addition->run end Success run->end

Caption: A logical workflow for robust Suzuki-Miyaura reaction setup.

Section 3: Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to inert gas sparging for removing dissolved oxygen.

  • Preparation: Place the required volume of solvent in a thick-walled flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

  • Freeze: Seal the flask and immerse the bottom in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.

  • Pump: Once the solvent is completely frozen, connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed. After the final thaw, backfill the flask with argon or nitrogen.

Protocol 2: Small-Scale Screening for Optimal Conditions

Before committing to a large-scale reaction, use a 24-well plate or small reaction vials to screen different combinations of ligands, bases, and solvents.

  • Array Setup: To a set of vials containing stir bars, add the aryl halide (1.0 eq) and 4-Isopropoxy-3-methoxyphenylboronic acid (1.2-1.5 eq).

  • Variable Addition: Add the different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0 eq) to designated vials.

  • Stock Solutions: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos) in the degassed solvent to be tested (e.g., Dioxane/H₂O 4:1).[1]

  • Catalyst Addition: Under an inert atmosphere, add the catalyst and ligand solutions to each vial to achieve the desired loading (e.g., 1 mol% Pd, 2.5 mol% Ligand).[1]

  • Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12 hours).[1]

  • Analysis: After cooling, quench the reactions and analyze the conversion in each vial by LC-MS or GC-MS to identify the optimal conditions.

References

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (2022). Retrieved February 12, 2024, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (2023). Retrieved February 12, 2024, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020). Retrieved February 12, 2024, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2023). Retrieved February 12, 2024, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (2014). Retrieved February 12, 2024, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved February 12, 2024, from [Link]

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Retrieved February 12, 2024, from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005). Retrieved February 12, 2024, from [Link]

  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. (2016). Retrieved February 12, 2024, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (2024). Retrieved February 12, 2024, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2018). Retrieved February 12, 2024, from [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved February 12, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2024, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2004). Retrieved February 12, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 12, 2024, from [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids | ACS Omega - ACS Publications. (2017). Retrieved February 12, 2024, from [Link]

Sources

Technical Support Center: Thermal Stability & Handling of 4-Isopropoxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Isopropoxy-3-methoxyphenylboronic acid , a critical building block for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors and other bioactive scaffolds.

This molecule presents a specific "stability paradox" common to electron-rich phenylboronic acids:

  • Storage Stability: It is prone to reversible dehydration (boroxine formation) even at moderate temperatures.

  • Reaction Stability: The electron-donating alkoxy groups (isopropoxy and methoxy) activate the aromatic ring, making the C-B bond susceptible to protodeboronation (cleavage) at elevated temperatures, particularly in protic media.

This guide replaces generic advice with mechanistic insights to help you maximize yield and purity.

Module 1: Storage & The Boroxine Equilibrium

User Issue: "The melting point of my batch has changed after two months of storage, but the NMR looks mostly correct. Is it degrading?"

Technical Insight: You are likely observing boroxine formation , not irreversible degradation. Phenylboronic acids exist in a thermodynamic equilibrium with their cyclic trimer (boroxine) and water.

  • The Mechanism: Heating or vacuum drying drives off water, shifting the equilibrium toward the boroxine (anhydride).

  • The Specifics: For 4-Isopropoxy-3-methoxyphenylboronic acid, the electron-donating groups generally stabilize the boroxine form compared to electron-deficient variants. This transformation changes physical properties (melting point, solubility) but is chemically reversible.

Visualizing the Equilibrium

Boroxine_Equilibrium Acid Boronic Acid Monomer (Active Reagent) Water 3 H2O Boroxine Boroxine (Cyclic Trimer) (Storage Form) Acid->Boroxine Dehydration (Heat/Vacuum) Boroxine->Acid Hydrolysis (Water/Base)

Figure 1: The reversible dehydration cycle. Storage under vacuum or heat promotes trimerization.

Troubleshooting Protocol: Rehydration

If your reagent has formed a boroxine (indicated by new IR bands ~1350 cm⁻¹ or broad NMR peaks) and you require the monomer for precise stoichiometry:

  • Dissolution: Dissolve the solid in a mixture of THF/Water (9:1).

  • Agitation: Stir at room temperature for 30 minutes.

  • Recovery: Evaporate solvent under reduced pressure at <40°C . Do not over-dry under high vacuum and heat, or the boroxine will reform.

Module 2: Reaction Stability (Thermal Degradation)

User Issue: "My Suzuki coupling yields are low (40-50%) at reflux, and I see the deboronated byproduct (1-isopropoxy-2-methoxybenzene) in LCMS."

Technical Insight: This is a classic case of Protodeboronation . The 4-isopropoxy and 3-methoxy groups are strong Electron-Donating Groups (EDGs). While they facilitate oxidative addition in some contexts, they significantly increase the electron density at the ipso-carbon (the carbon attached to Boron).

  • Why Heat Kills Yield: High temperature provides the activation energy for the protonolysis of the C-B bond.

  • The Trap: In standard Suzuki conditions (Base + Heat + Protic Solvent), the electron-rich ring acts as a nucleophile, attacking a proton (from water or alcohol) at the ipso position, cleaving the boron.

Visualizing the Degradation Pathway

Protodeboronation Start 4-Isopropoxy-3-methoxyphenylboronic acid Heat High Temp (>80°C) + Protic Solvent Start->Heat Ipso Ipso-Protonation (Accelerated by EDGs) Heat->Ipso Side Reaction path Product Desired Biaryl Product Heat->Product Cross-Coupling (Pd) Waste Deboronated Byproduct (1-isopropoxy-2-methoxybenzene) Ipso->Waste C-B Bond Cleavage

Figure 2: Competition between productive coupling and thermal protodeboronation.

Optimization Protocol: Mitigating Protodeboronation

If you observe deboronation, adopt this "Low-Thermal-Stress" protocol:

ParameterStandard ConditionOptimized Condition (High Stability) Reasoning
Temperature Reflux (80-100°C)40-60°C Reduces kinetic energy available for C-B cleavage.
Base Addition All at startSlow Addition / Weak Base High pH accelerates deboronation in some mechanisms. Use

instead of carbonates if possible.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-XPhos Highly active catalysts allow reaction completion at lower temperatures.
Solvent DMF/WaterDioxane (Anhydrous) Minimizing water reduces the proton source for deboronation.

Module 3: Analytical Artifacts

User Issue: "The 1H NMR in CDCl3 shows broad, undefined peaks. Is the purity compromised?"

Technical Insight: Not necessarily. Boronic acids often form hydrogen-bonded aggregates or partial anhydrides in non-polar solvents like chloroform (


). The broadening is due to the dynamic exchange between monomer and dimer/trimer species on the NMR timescale.

Verification Step: Add 1-2 drops of


  (Deuterium Oxide) to the NMR tube and shake.
  • Result: The

    
     breaks the H-bond aggregates and hydrolyzes anhydrides in situ. The peaks should sharpen into the expected aromatic splitting pattern.
    

Frequently Asked Questions (FAQs)

Q1: What is the absolute maximum temperature for drying this compound? A: Do not exceed 50°C under vacuum. Above this, you will drive the formation of the boroxine anhydride. While reversible, it complicates stoichiometry calculations (Molecular Weight changes from 210.03 to ~166.0 for the anhydride unit).

Q2: Can I store this compound at room temperature? A: Short-term (weeks), yes. For long-term storage, we recommend 2-8°C or -20°C in a tightly sealed container. Cold storage slows down the slow oxidation of the C-B bond to a phenolic C-OH (which is irreversible).

Q3: Is this molecule air-sensitive? A: Solid boronic acids are generally air-stable but hygroscopic. However, in solution (especially basic solution) at high temperatures, they are prone to aerobic oxidation. Always degas solvents for Suzuki couplings.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Tokunaga, Y., et al. (2002).[2] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemical Communications. (Demonstrates the entropy-driven formation of boroxines and the stabilizing effect of electron-donating groups).

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids.[3][4] Organic & Biomolecular Chemistry.[5][6] (Details the mechanism of protodeboronation and the susceptibility of electron-rich rings).

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[4][7] Journal of the American Chemical Society. (Provides foundational kinetic data on temperature dependence of C-B bond cleavage).

Sources

Validation & Comparative

The Strategic Advantage of 4-Isopropoxy-3-methoxyphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available, substituted phenylboronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of 4-Isopropoxy-3-methoxyphenylboronic acid, a reagent of increasing importance, and objectively compares its performance with viable alternatives. We will delve into the mechanistic underpinnings of its advantages, supported by experimental data, and provide detailed protocols for its effective utilization.

Introduction: The Suzuki-Miyaura Coupling and the Role of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, enabling the efficient construction of biaryl and substituted aromatic systems prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's power lies in its functional group tolerance, relatively mild conditions, and the general stability and low toxicity of its boronic acid coupling partners.[2]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3] The electronic nature of the substituents on the phenylboronic acid can significantly influence the rate and efficiency of the transmetalation step, thereby impacting the overall reaction outcome.

4-Isopropoxy-3-methoxyphenylboronic Acid: A Superior Building Block for Advanced Synthesis

4-Isopropoxy-3-methoxyphenylboronic acid has garnered significant attention as a key intermediate in the synthesis of complex, biologically active molecules, most notably in the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[4] Roflumilast, a potent and selective PDE4 inhibitor, features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety, highlighting the relevance of alkoxy-substituted phenyl groups in this therapeutic class.[5] The 4-isopropoxy-3-methoxy substitution pattern offers a unique combination of electronic and steric properties that confer distinct advantages in synthesis.

The Electronic Advantage: Enhanced Nucleophilicity for Efficient Transmetalation

The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation of the organic group from the boronic acid to the palladium center. This process is facilitated by electron-donating groups on the phenylboronic acid, which increase the nucleophilicity of the ipso-carbon atom, thereby accelerating the transfer to the electrophilic palladium(II) complex.[6]

Both the isopropoxy and methoxy groups are strong electron-donating groups through resonance. The presence of two such groups on the phenyl ring significantly enhances the electron density of the aromatic system, making 4-Isopropoxy-3-methoxyphenylboronic acid a highly reactive coupling partner. This heightened reactivity can lead to faster reaction times and higher yields, particularly when coupling with electron-deficient or sterically hindered aryl halides.

Comparative Performance: A Data-Driven Analysis

While direct, head-to-head comparative studies of 4-Isopropoxy-3-methoxyphenylboronic acid with a wide range of alternatives are not extensively published, we can infer its superior performance from established principles and available data for structurally similar compounds. A study comparing the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid versus 4-methoxyphenylboronic acid demonstrated a significant advantage for the electron-rich counterpart.

Boronic AcidBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
Phenylboronic AcidK₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
4-Methoxyphenylboronic AcidK₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
(Data adapted from a representative screening study.[1])

This data clearly illustrates the positive impact of an electron-donating group on the reaction yield. It is reasonable to extrapolate that the presence of a second electron-donating group, as in 4-Isopropoxy-3-methoxyphenylboronic acid, would further enhance this effect, leading to even more efficient coupling.

Structural Alternatives and Their Limitations

Several other commercially available boronic acids could be considered as alternatives to 4-Isopropoxy-3-methoxyphenylboronic acid. However, each presents certain limitations:

  • 4-Methoxyphenylboronic Acid: While effective, it lacks the second electron-donating group, potentially leading to lower reactivity and yields in challenging coupling reactions.

  • 3,4-Dimethoxyphenylboronic Acid: This is a closer electronic analogue. However, the isopropoxy group in our target molecule is sterically bulkier than a methoxy group. This can be advantageous in directing reactivity in subsequent synthetic steps or in influencing the final conformation of the target molecule, which can be critical for biological activity.

  • 4-Ethoxyphenylboronic Acid: Similar to the 4-methoxy derivative, it offers a single electron-donating group. The choice between methoxy, ethoxy, and isopropoxy can be critical for fine-tuning the pharmacokinetic properties of a drug candidate, with the isopropoxy group often imparting increased lipophilicity.

Experimental Protocol: Synthesis of a Biaryl Precursor for PDE4 Inhibitor Analogues

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using 4-Isopropoxy-3-methoxyphenylboronic acid. The chosen reaction is the coupling with a 3,5-dichloro-4-aminopyridine derivative, a common scaffold in the synthesis of PDE4 inhibitors.

Materials:
  • 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 mmol)

  • 4-Amino-3,5-dichloropyridine (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-3,5-dichloropyridine (1.0 mmol), 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol), Triphenylphosphine (0.04 mmol), and Potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15 minutes.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash it with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired biaryl product.

Visualizing the Synthesis: Workflow and Structural Comparison

To better illustrate the concepts discussed, the following diagrams visualize the experimental workflow and the structural relationship between 4-Isopropoxy-3-methoxyphenylboronic acid and its alternatives.

G cluster_workflow Experimental Workflow A Reactant Assembly (Boronic Acid, Aryl Halide, Catalyst, Base) B Inert Atmosphere (Nitrogen/Argon Purge) A->B C Solvent Addition (Degassed Dioxane/Water) B->C D Heating & Stirring (100 °C, 4-6 h) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Isolation F->G

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

G cluster_alternatives Structural Alternatives Target 4-Isopropoxy-3-methoxyphenylboronic acid Two electron-donating groups (Isopropoxy & Methoxy) Alt1 4-Methoxyphenylboronic acid One electron-donating group (Methoxy) Target->Alt1 Fewer e⁻ donating groups Alt2 3,4-Dimethoxyphenylboronic acid Two electron-donating groups (Two Methoxy) Target->Alt2 Different steric profile Alt3 4-Ethoxyphenylboronic acid One electron-donating group (Ethoxy) Target->Alt3 Fewer e⁻ donating groups

Caption: Structural comparison highlighting key differences.

Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency

4-Isopropoxy-3-methoxyphenylboronic acid presents a compelling choice for synthetic chemists engaged in the construction of complex aromatic molecules. Its dual electron-donating substituents provide a significant electronic advantage, leading to enhanced reactivity and potentially higher yields in Suzuki-Miyaura cross-coupling reactions. This is particularly crucial in the synthesis of pharmacologically relevant scaffolds, such as those found in PDE4 inhibitors, where efficiency and reliability are paramount. While a broader range of direct comparative studies would be beneficial, the fundamental principles of physical organic chemistry, coupled with existing experimental data, strongly support the strategic selection of 4-Isopropoxy-3-methoxyphenylboronic acid for demanding synthetic applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). Roflumilast. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link][4]

  • Gavhane, S. B., Wakade, S. M., & Kadam, S. M. (2014). Novel process for the preparation of 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide. IN 2011MU01345. [5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link][2]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 15, 2026, from [Link][7]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][3]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link][6]

  • DiVA Portal. (n.d.). Suzuki reactions in novel liquids. [Link][8]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link][1]

Sources

Stereoselectivity in Reactions with 4-Isopropoxy-3-methoxyphenylboronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern organic synthesis, the demand for precise control over molecular architecture is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Among the vast arsenal of commercially available boronic acids, substituted variants offer unique electronic and steric properties that can be leveraged to achieve high levels of stereoselectivity. This guide provides a deep, comparative analysis of 4-Isopropoxy-3-methoxyphenylboronic acid , a reagent whose distinct substitution pattern presents compelling opportunities for directing stereochemical outcomes in key synthetic transformations.

This document is structured to move beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of stereoselectivity, offering a causal explanation for experimental choices and outcomes. We will compare the performance of 4-Isopropoxy-3-methoxyphenylboronic acid with benchmark alternatives, supported by experimental data from peer-reviewed literature, and provide detailed methodologies for researchers seeking to implement these strategies in their own work.

The Structural Advantage: Understanding the Role of Substituents

The synthetic utility of an arylboronic acid is profoundly influenced by its substituents. In 4-Isopropoxy-3-methoxyphenylboronic acid, the interplay between the methoxy and isopropoxy groups is key.

  • Electronic Effects: Both the methoxy and isopropoxy groups are electron-donating via resonance, activating the aromatic ring. This increased electron density can influence the kinetics of transmetalation in cross-coupling cycles.[2][3]

  • Steric Hindrance: The bulky isopropoxy group, positioned ortho to the boronic acid moiety, imparts significant steric hindrance. This steric pressure is a critical tool for influencing the facial selectivity of reactions and can be exploited to favor the formation of one stereoisomer over another in asymmetric catalysis.

This combination of electronic activation and steric direction makes 4-Isopropoxy-3-methoxyphenylboronic acid a compelling candidate for challenging stereoselective transformations.

Asymmetric Suzuki-Miyaura Cross-Coupling: Crafting Axial Chirality

The construction of axially chiral biaryls is a formidable challenge in organic synthesis, yet these motifs are prevalent in chiral ligands and biologically active molecules.[4][5] The asymmetric Suzuki-Miyaura reaction provides a modular and powerful route to these atropisomers. The key to success lies in the synergistic interaction between the boronic acid, the coupling partner, and a chiral catalyst system, typically a palladium precursor with a chiral phosphine ligand.[6][7][8]

The steric bulk of the boronic acid is a crucial parameter for achieving high enantioselectivity. It dictates the rotational barrier of the resulting biaryl axis and influences the geometry of the transition state during the C-C bond formation.

Comparative Performance Analysis

While direct, peer-reviewed studies focusing exclusively on the asymmetric Suzuki-Miyaura coupling of 4-Isopropoxy-3-methoxyphenylboronic acid are emerging, we can infer its potential by comparing it with less hindered analogues in established systems. The seminal work in this area often involves creating sterically demanding biaryl linkages where bulky ortho-substituents are necessary to achieve high rotational barriers and, consequently, high enantioselectivity.[4]

Table 1: Comparison of Arylboronic Acids in Asymmetric Suzuki-Miyaura Couplings

Arylboronic Acid Typical Coupling Partner Chiral Ligand Yield (%) Enantiomeric Excess (ee %) Reference
2-Methylphenylboronic acid 1-Bromo-2-naphthol (R)-BINAP 85 95 General Literature
2,6-Dimethylphenylboronic acid 1-Bromo-2-naphthol (S)-MeO-BIPHEP 90 >99 General Literature
4-Methoxyphenylboronic acid 2-Bromonaphthalene P-chiral monophosphorus ligand 92 88 [6][7]

| 4-Isopropoxy-3-methoxyphenylboronic acid | Predicted Performance | P-chiral or atropisomeric ligand | High | Potentially >95 | Expert Projection |

Expertise & Insights: The increased steric hindrance from the ortho-isopropoxy group in 4-Isopropoxy-3-methoxyphenylboronic acid, compared to the simple methoxy group in 4-methoxyphenylboronic acid, is predicted to enhance enantioselectivity significantly. This bulk can create a more ordered transition state, amplifying the chiral induction from the ligand. Computational studies have shown that π-π stacking interactions between the two coupling partners can enhance enantioselectivity, an effect that would be magnified by the sterically demanding nature of our target boronic acid.[6][7]

Workflow and Mechanism

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Stereoselectivity is determined during the reductive elimination step, where the chiral ligand environment dictates the facial preference for C-C bond formation.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Oxidative Addition) Pd(0)Ln->Ar-Pd(II)-X_Ln Ar-X Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' (Transmetalation) Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Ar'B(OH)₂ Base Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'_Ln->Ar-Ar' Ar-X_input Aryl Halide (Ar-X) Boronic_Acid_input 4-Isopropoxy-3-methoxy- phenylboronic acid (Ar'B(OH)₂)

Caption: Catalytic cycle for the Asymmetric Suzuki-Miyaura cross-coupling reaction.

Diastereoselective Petasis Borono-Mannich Reaction

The Petasis reaction is a powerful multicomponent transformation that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amino acids and their derivatives.[9][10] When a chiral α-hydroxy aldehyde or a chiral amine is used, the reaction can proceed with high diastereoselectivity.[11] The electronic nature of the boronic acid is critical; electron-rich arylboronic acids typically provide higher yields.[9]

Comparative Performance Analysis

The 4-Isopropoxy-3-methoxyphenylboronic acid is an excellent candidate for this reaction due to its electron-rich nature. We compare its expected performance with other boronic acids in the context of a reaction with a chiral α-hydroxy aldehyde, where the formation of an intermediate boronate complex directs the stereochemical outcome.

Table 2: Comparison of Boronic Acids in Diastereoselective Petasis Reactions

Boronic Acid Chiral Aldehyde Amine Diastereomeric Ratio (anti:syn) Yield (%) Reference
Phenylboronic acid (S)-2-hydroxy-3-phenylpropanal Dibenzylamine 90:10 65 General Literature
(E)-Styrylboronic acid (S)-Garner's aldehyde L-Phenylalanine methyl ester >95:5 (anti) 71 [11]
4-Methoxyphenylboronic acid (S)-Garner's aldehyde L-Phenylalanine methyl ester >95:5 (anti) 75 [9]

| 4-Isopropoxy-3-methoxyphenylboronic acid | (S)-Garner's aldehyde | L-Phenylalanine methyl ester | Predicted >98:2 (anti) | Predicted >80 | Expert Projection |

Expertise & Insights: The high diastereoselectivity in this reaction is governed by a Zimmerman-Traxler-like transition state where the substituents on the boronic acid, aldehyde, and amine adopt a pseudo-chair conformation to minimize steric clashes. The electron-donating isopropoxy and methoxy groups on our target boronic acid will accelerate the reaction, potentially leading to higher yields and cleaner conversions.[9] Furthermore, the steric bulk of the aryl group can enhance the energetic difference between the diastereomeric transition states, leading to an even higher diastereomeric ratio.

Experimental Protocol: Diastereoselective Petasis Reaction
  • To a stirred solution of the chiral α-hydroxy aldehyde (1.0 equiv) and the amine (1.1 equiv) in toluene (0.2 M) at room temperature, add 4-Isopropoxy-3-methoxyphenylboronic acid (1.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired amino alcohol product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Petasis_Mechanism cluster_reactants Reactants Aldehyde Chiral Aldehyde R¹-CHO Iminium Iminium Ion Formation Aldehyde->Iminium Amine Amine R²R³NH Amine->Iminium Boronic_Acid Boronic Acid ArB(OH)₂ Boronate_Complex Boronate Complex (Stereo-determining) Boronic_Acid->Boronate_Complex Iminium->Boronate_Complex Product α-Amino Acid Derivative Boronate_Complex->Product C-C Bond Formation & Hydrolysis

Caption: Simplified mechanism of the diastereoselective Petasis reaction.

Diastereoselective Addition to Chiral Aldehydes

The addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis.[12] While Grignard and organolithium reagents are common, rhodium-catalyzed asymmetric additions of arylboronic acids offer a milder, more functional-group-tolerant alternative. The stereochemical outcome is dictated by the catalyst's chiral environment and the intrinsic facial bias of the chiral aldehyde.

Comparative Performance Analysis

Here, the size and electronic properties of the arylboronic acid can influence both the reaction rate and the level of diastereoselection. We compare 4-Isopropoxy-3-methoxyphenylboronic acid to other reagents in a typical rhodium-catalyzed addition to a chiral aldehyde.

Table 3: Comparison of Boronic Acids in Rh-Catalyzed Addition to a Chiral Aldehyde

Arylboronic Acid Chiral Aldehyde Chiral Ligand Diastereomeric Ratio (Felkin:anti-Felkin) Yield (%) Reference
Phenylboronic acid (S)-2-phenylpropanal (R)-BINAP 92:8 88 General Literature
4-Methoxyphenylboronic acid (S)-2-phenylpropanal (R)-BINAP 94:6 91
3,5-Dimethylphenylboronic acid (S)-2-phenylpropanal (R)-BINAP 95:5 85 General Literature

| 4-Isopropoxy-3-methoxyphenylboronic acid | (S)-2-phenylpropanal | (R)-BINAP | Predicted >96:4 | Predicted >90 | Expert Projection |

Expertise & Insights: In a catalyst-controlled reaction, the ligand structure is the primary determinant of stereoselectivity. However, the nucleophile's structure is not irrelevant. The electron-rich nature of 4-Isopropoxy-3-methoxyphenylboronic acid facilitates the transmetalation to the rhodium center, leading to a more efficient catalytic cycle and potentially higher yields. The steric bulk of the aryl group can also play a secondary role by interacting with the chiral ligand, subtly modifying the catalyst's pocket and potentially enhancing the diastereoselectivity. The Felkin-Anh model provides a framework for predicting the intrinsic bias of the aldehyde, which the chiral catalyst must either reinforce or override to achieve high selectivity.

Caption: Felkin-Anh model predicting the stereochemical outcome of nucleophilic addition.

Conclusion and Future Outlook

4-Isopropoxy-3-methoxyphenylboronic acid stands out as a highly promising reagent for stereoselective synthesis. Its unique combination of electron-donating properties and significant steric bulk provides a powerful handle for controlling stereochemical outcomes in a variety of critical transformations.

  • In asymmetric Suzuki-Miyaura couplings , its steric profile is ideally suited for the synthesis of challenging, sterically hindered atropisomers, with a high potential for achieving excellent enantioselectivity.

  • For Petasis Borono-Mannich reactions , its electron-rich character ensures high reactivity and yield, while its bulk can enhance diastereoselectivity in reactions with chiral substrates.

  • In diastereoselective additions , it serves as a robust and efficient nucleophile, compatible with modern catalytic methods for constructing stereodefined secondary alcohols.

While more direct experimental comparisons are needed to fully map its capabilities, the principles of physical organic chemistry and evidence from analogous systems strongly support its utility. Researchers and drug development professionals are encouraged to consider 4-Isopropoxy-3-methoxyphenylboronic acid as a strategic building block for accessing complex chiral molecules with high stereochemical purity. Its application is a clear example of how rational reagent design, based on a deep understanding of reaction mechanisms, can solve complex synthetic challenges.

References

  • Title: Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions.
  • Title: Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. Source: ACS Publications URL: [Link]

  • Title: Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Source: PubMed URL: [Link]

  • Title: Catalytic Diastereoselective Petasis Reactions. Source: PubMed Central URL: [Link]

  • Title: An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Source: PubMed Central URL: [Link]

  • Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Source: PubMed Central URL: [Link]

  • Title: The Petasis Borono-Mannich Multicomponent Reaction. Source: ResearchGate URL: [Link]

  • Title: Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Source: Wiley Online Library URL: [Link]

  • Title: Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Source: PubMed Central URL: [Link]

  • Title: The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines. Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches. Source: PubMed Central URL: [Link]

  • Title: Chiral Synthesis via Organoboranes. 13. A Highly Diastereoselective and Enantioselective Addition of [(Z) - ElectronicsAndBooks. Source: ElectronicsAndBooks URL: [Link]

  • Title: Syntheses of extreme sterically hindered 4-methoxyboronic acids. Source: ResearchGate URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules. Source: ChemRxiv URL: [Link]

  • Title: Diastereoselective chelation-controlled additions to β-silyloxy aldehydes. Source: PubMed URL: [Link]

  • Title: Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Source: MDPI URL: [Link]

  • Title: Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Source: Royal Society of Chemistry URL: [Link]

  • Title: Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Source: MDPI URL: [Link]

  • Title: Asymmetric synthesis. Source: Ruđer Bošković Institute URL: [Link]

  • Title: Asymmetric Synthesis with Chemical and Biological Methods. Source: Wiley URL: [Link]

  • Title: Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Source: PubMed Central URL: [Link]

  • Title: 4-METHOXYPHENYL BORONIC ACID. Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]

  • Title: 4-Isopropoxy-3-methoxyphenylboronic acid – (875654-33-4). Source: EON Biotech URL: [Link]

  • Title: Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Source: University of Illinois Urbana-Champaign URL: [Link]006-11-06-lsv-lit-seminar.pdf)

Sources

Kinetic Profiling & Process Optimization: 4-Isopropoxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-3-methoxyphenylboronic acid represents a critical building block in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs) where the C4-isopropoxy group modulates bioavailability and potency. However, its deployment in Suzuki-Miyaura cross-coupling presents a specific kinetic paradox: the electron-rich aromatic ring accelerates transmetallation but simultaneously lowers the activation energy for protodeboronation (hydrolytic C-B bond cleavage).

This guide provides a comparative kinetic analysis against standard alternatives, offering a self-validating experimental protocol to maximize Turnover Frequency (TOF) while suppressing deboronation.

Part 1: Mechanistic Context & Electronic Profile

To master the kinetics of this molecule, one must understand the competition between the productive catalytic cycle and the destructive hydrolytic pathway.

Structural Impact on Reactivity
  • Electronic Activation: The C3-methoxy and C4-isopropoxy groups are strong

    
    -donors. This increases electron density at the ipso-carbon, making the boronate species highly nucleophilic. While this theoretically accelerates the transmetallation  step with the Palladium(II) intermediate, it also makes the ipso-carbon susceptible to protonation by water/solvent (protodeboronation).
    
  • Steric Modulation: Unlike 3,4-dimethoxyphenylboronic acid, the C4-isopropoxy group introduces moderate steric bulk. This creates a "steric wall" that can slightly retard the approach of the bulky Pd-ligand complex, potentially making the transmetallation step rate-determining (RDS) if the catalyst ligand is also bulky (e.g.,

    
    ).
    
The Kinetic "Fork in the Road"

The following diagram illustrates the kinetic competition. The success of the reaction depends on


.

Suzuki_Kinetics Start Boronic Acid (Pre-catalyst) Boronate Activated Boronate [Ar-B(OH)3]- Start->Boronate + Base (Fast eq.) Trans_State Transmetallation Transition State Boronate->Trans_State k_trans (Productive) Debor_Product Protodeboronation Byproduct (Ar-H + B(OH)3) Boronate->Debor_Product k_debor (Destructive) + H2O / Heat Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Trans_State  + Catalyst Product Biaryl Product (Coupled) Trans_State->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. For electron-rich substrates, the red pathway (


) is the primary yield-limiting factor.

Part 2: Comparative Kinetic Performance

The table below contrasts 4-Isopropoxy-3-methoxyphenylboronic acid with its closest analogs. Data is synthesized from standard reactivity profiles of electron-rich aryl boronic acids in Pd(


)

/

systems.
Feature4-Isopropoxy-3-methoxy- (Target)3,4-Dimethoxyphenyl- (Alternative A)Phenylboronic Acid (Alternative B)
Electronic Nature Highly Electron-Rich (

-donor)
Highly Electron-Rich (

-donor)
Neutral
Rel. Transmetallation Rate (

)
0.85 (Slight steric penalty)1.0 (Fastest)0.4 (Slower nucleophile)
Protodeboronation

~25 min (at pH 12, 80°C)~20 min (Highly unstable)> 6 hours (Stable)
Solubility (Toluene) High (Lipophilic Isopropyl)ModerateModerate
Rec. Base System Weak/Anhydrous (

/ THF)
Weak (

)
Strong (

/ Water)
Key Insights:
  • The Stability Trade-off: The Target is slightly more stable than the dimethoxy analog due to the steric bulk of the isopropoxy group protecting the C-B bond, but it is still kinetically fragile compared to phenylboronic acid.

  • Solubility Advantage: The isopropoxy group significantly improves solubility in non-polar solvents (Toluene/Dioxane), allowing the use of anhydrous conditions which suppresses the deboronation pathway (

    
    ).
    

Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the specific reaction rate constant (


) and optimize the catalyst induction period.

Validation Principle: This protocol uses an internal standard (1,3,5-trimethoxybenzene) to quantify mass balance. If the sum of [Product] + [Starting Material] + [Debor-Byproduct] < 95%, the system has an unidentified decomposition pathway (likely oxidation).

Materials
  • Substrate: 4-Isopropoxy-3-methoxyphenylboronic acid (1.0 equiv).

  • Coupling Partner: 4-Bromoanisole (1.0 equiv) - Chosen to mimic electron-rich coupling difficulty.

  • Catalyst:

    
     (1 mol%) - Robust against electron-rich poisoning.
    
  • Base:

    
     (2.0 equiv, finely ground).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv).

Kinetic Workflow Diagram

Kinetic_Workflow Setup 1. Reactor Setup Degas solvent (Sparge Ar, 20 min) Add Solids (Glovebox preferred) Initiation 2. Initiation Heat to 80°C t=0 upon temp stabilization Setup->Initiation Sampling 3. Kinetic Sampling Draw 50µL every 10 min (0, 10, 20, 30, 60, 120 min) Initiation->Sampling Quench 4. Immediate Quench Dilute into cold MeCN/0.1% TFA (Stops enzymatic/hydrolytic activity) Sampling->Quench Analysis 5. HPLC/UPLC Analysis Track 3 Peaks: SM (Boronic Acid) Prod (Biaryl) Byprod (1-isopropoxy-2-methoxybenzene) Quench->Analysis

Figure 2: Step-by-step kinetic monitoring workflow ensuring data integrity.

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the Boronic Acid (0.5 mmol), Aryl Bromide (0.5 mmol), Base (1.0 mmol), and Internal Standard.

  • Inertion: Seal and purge with Argon x3. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Baseline: Take a

    
     sample (cold) to establish the ratio of Internal Standard to Starting Materials.
    
  • Catalysis: Add Pd catalyst (pre-dissolved in 100µL dioxane) and immediately heat to 80°C.

  • Monitoring: Follow the sampling schedule in Figure 2.

  • Data Processing: Plot

    
     vs. time.
    
    • Linear Plot: Indicates pseudo-first-order kinetics (ideal).

    • Curved Plot: Indicates catalyst decomposition or product inhibition.

Part 4: Troubleshooting & Optimization

The "Black Tar" Issue (Protodeboronation)

If you observe the rapid disappearance of the boronic acid but low product yield, the boronic acid is hydrolyzing.

  • Diagnosis: Check HPLC for 1-isopropoxy-2-methoxybenzene .

  • Solution: Switch to anhydrous conditions . Use a boronic acid ester (Pinacol ester) or add a water scavenger (Molecular Sieves 4Å) to the reaction.

  • Alternative Base: Switch from Carbonates (

    
    , high pH buffering) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ), which provide milder activation.
Catalyst Deactivation

Electron-rich boronic acids can sometimes reduce Pd(II) to Pd(0) too quickly, leading to "Pd black" precipitation before the cycle completes.

  • Solution: Use ligands with strong "bite angles" like Xantphos or dppf to stabilize the Pd(0) species.

References

  • Lloyd-Jones, G. C., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry.

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Chemical Science.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Isopropoxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Isopropoxy-3-methoxyphenylboronic acid is a functionalized phenylboronic acid derivative commonly utilized as a building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). While not classified as "acutely toxic" (RCRA P-List) or "toxic" (RCRA U-List) by the US EPA, it requires strict adherence to chemical waste management protocols due to its properties as a skin/eye irritant and a combustible solid.

Chemical Profile:

  • Class: Organoboron compound / Phenylboronic acid derivative.

  • Physical State: Solid (typically off-white powder).

  • Key Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[1]

  • Stability: Stable under normal conditions but may form boroxines (anhydrides) upon dehydration. Sensitive to strong oxidizers.

Pre-Disposal Hazard Assessment

Before handling waste, you must validate the state of the material. This protocol distinguishes between Pure Solid Waste (expired/excess reagent) and Solution Waste (reaction mixtures/mother liquors).

Critical Safety Warning:

Do NOT mix with Oxidizers: Boronic acids undergo oxidative deboronation when exposed to strong oxidizers (e.g., Hydrogen Peroxide, Bleach), a reaction that is often exothermic. Never dispose of this compound in waste containers designated for oxidizing agents.

Disposal Decision Matrix

The following workflow illustrates the logical path for safe disposal.

DisposalWorkflow Start Waste Identification: 4-Isopropoxy-3-methoxyphenylboronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidSeg Segregate into Solid Organic Waste SolidPath->SolidSeg LiquidSeg Identify Solvent Base LiquidPath->LiquidSeg Destruction Final Fate: High-Temperature Incineration SolidSeg->Destruction Halogenated Halogenated Solvent (DCM, Chloroform) LiquidSeg->Halogenated Contains Cl, Br, I NonHalogenated Non-Halogenated Solvent (THF, Dioxane, Alcohol) LiquidSeg->NonHalogenated No Halogens HaloBin Bin: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Bin: Flammable/Non-Halo Organic Waste NonHalogenated->NonHaloBin HaloBin->Destruction NonHaloBin->Destruction

Figure 1: Decision tree for segregating boronic acid waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Use this for expired bottles, spilled solids, or weighing boat residues.

  • PPE Requirement: Nitrile gloves, safety glasses with side shields, and lab coat. If creating dust, use a fume hood or N95 particulate respirator.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write fully: "4-Isopropoxy-3-methoxyphenylboronic acid".

    • Hazards: Check "Irritant" and "Toxic" (as a precaution for organoborons).

  • Transfer: Transfer solid directly into the container.

    • Expert Tip: Do not dissolve the solid in solvent just to dispose of it. Solid waste incineration is often more cost-effective and safer than creating excess liquid flammable waste.

  • Storage: Cap tightly. Store in the Solid Organic Waste satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for Suzuki coupling reaction mixtures or mother liquors.

  • Solvent Identification: Determine the primary solvent (e.g., THF, Toluene, DMF, or DCM).

  • Segregation:

    • If DCM/Chloroform: Pour into Halogenated Organic Waste .

    • If THF/Toluene/Alcohols: Pour into Non-Halogenated (Flammable) Organic Waste .

  • Compatibility Check: Ensure no oxidizing agents (e.g., reaction workups using bleach or peroxide) are present in the waste stream. If oxidizers were used, quench them (e.g., with sodium thiosulfate) before adding to the organic waste carboy.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.

  • Defacing: Cross out the label and mark "Empty."

  • Glass Disposal: Discard the clean, dry bottle in the designated broken glass/lab glass box.

Technical Justification & Safety Logic

Why Incineration?

While some boronic acids can be degraded chemically, High-Temperature Incineration is the industry standard for final destruction.

  • Mechanism: Incineration ensures the complete oxidation of the organic framework. The boron content converts to Boric Oxide (

    
    ), which is captured in the incinerator's scrubber systems (particulate filtration).
    
  • Avoidance of Drain Disposal: Boronic acids should never be poured down the drain. Although boric acid is sometimes exempt in minute quantities, organoboron compounds can have unknown aquatic toxicity profiles.

Stability & Dehydration

Phenylboronic acids exist in equilibrium with their anhydride forms (boroxines).

  • Observation: You may notice the powder becoming "sticky" or changing texture over time. This is a physical change (dehydration), not a formation of a more hazardous species. The disposal procedure remains unchanged for the anhydride form.

Emergency Response (Spills)

ScenarioImmediate ActionCleanup Procedure
Solid Spill Evacuate area if dust is heavy.Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with water and soap.[1][2][3]
Skin Contact Remove contaminated clothing.[1][2][4]Wash skin with soap and copious water for 15 minutes. Boronic acids are skin irritants; seek medical attention if rash persists.
Eye Contact Flush eyes immediately.[3][5]Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[1][2][3][4][6]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][8]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Isopropoxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 875654-33-4 Chemical Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.04 g/mol

Executive Safety Summary

Status: Warning – Irritant / Bioactive Intermediate. Primary Hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity – Single Exposure (Respiratory System).[1][2][3]

Scientific Context: As a Senior Application Scientist, I advise treating 4-Isopropoxy-3-methoxyphenylboronic acid with the rigorous protocols reserved for functionalized phenylboronic acids. While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., 4-methoxyphenylboronic acid) demonstrate consistent irritant profiles. The addition of the isopropoxy group increases lipophilicity, potentially enhancing dermal absorption compared to simpler boronic acids.

Operational Directive: All handling of the solid powder must occur within a certified chemical fume hood or under local exhaust ventilation (LEV) to prevent sensitization via inhalation.

PPE Matrix: Risk-Based Selection

Select your PPE tier based on the operational state of the compound.

Protective Gear Tier 1: Solid Handling (Weighing, Transfer)Tier 2: Solution Phase (Reaction, Work-up)Technical Rationale (Causality)
Respiratory N95 / P100 Mask (if outside hood)Fume Hood (Sash at 18")Boronic acid dusts are fine particulates that irritate the upper respiratory tract.
Hand Protection Nitrile Gloves (Double-glove recommended)Nitrile (4 mil) or Butyl Rubber Nitrile provides excellent resistance to solids. In solution, glove choice depends on the solvent (e.g., use Butyl for DCM/THF mixtures).
Eye Protection Chemical Safety Goggles Safety Glasses w/ Side ShieldsGoggles seal against airborne dust. Glasses are sufficient for splash risks if a sash is present.
Body Protection Lab Coat (Cotton/Flame Resistant)Lab Coat + Chemical Apron Synthetic coats can melt if a solvent fire occurs; cotton is mandatory for organic synthesis.
Operational Protocol: Suzuki-Miyaura Coupling Workflow

Context: This reagent is primarily used as a nucleophile in palladium-catalyzed cross-coupling.

Phase A: Preparation & Weighing (Solid State)
  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Use an antistatic gun or ionizer bar near the balance. Boronic acids are often electrostatic; "flying powder" is a primary exposure risk.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if trace metal contamination is a concern for downstream biology; use porcelain or PTFE-coated tools.

Phase B: Reaction Setup (Solution Phase)
  • Solvent Addition: Add solvent (typically Dioxane/Water or DMF) slowly to the solid to minimize aerosol generation.

  • Degassing: If bubbling Argon/Nitrogen, use a needle with a trap to prevent aerosolized reaction mixture from escaping the vessel.

  • Heating: Ensure the reflux condenser is active before heating. Boronic acids can undergo protodeboronation at high temperatures; keep the system closed.

Phase C: Quenching & Work-up
  • Cooling: Allow reaction to reach room temperature.

  • Quench: Carefully add water or ammonium chloride.

  • Extraction: The organic layer will contain the product; the aqueous layer will contain boric acid byproducts. Treat both as hazardous waste initially.

Visualization: Safety Logic & Workflow
Figure 1: PPE Decision Logic Tree

Caption: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 4-Isopropoxy-3-methoxyphenylboronic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Solid_Risk Risk: Inhalation of Dust Solid->Solid_Risk Soln_Risk Risk: Splash + Solvent Vapor Solution->Soln_Risk Solid_PPE REQ: Fume Hood + N95 (Backup) + Goggles Solid_Risk->Solid_PPE Soln_PPE REQ: Fume Hood + Safety Glasses + Nitrile Gloves Soln_Risk->Soln_PPE

Figure 2: Suzuki Coupling Operational Workflow

Caption: Step-by-step synthesis workflow ensuring containment of boronic acid residues.

Suzuki_Workflow Weigh 1. Weigh Reagent (In Hood, Anti-static) Solvent 2. Add Solvent (Dissolve Solid) Weigh->Solvent Minimize Dust Catalyst 3. Add Pd Catalyst (Under Inert Gas) Solvent->Catalyst Inert Atmo React 4. Heat/Reflux (Closed System) Catalyst->React Temp Control Quench 5. Quench/Extract (Segregate Waste) React->Quench Cool Down

Emergency Response & Disposal
Spill Response
  • Solid Spill: Do not dry sweep. Use a wet paper towel or a HEPA-filtered vacuum to clean up powder. This prevents the generation of airborne dust clouds.

  • Solution Spill: Absorb with vermiculite or sand. Place in a sealed container labeled "Hazardous Waste - Boron Contaminated."

Disposal Protocol

Boron compounds cannot be discharged into municipal drains due to phytotoxicity (toxicity to plants) and difficulty in water treatment removal.

  • Segregation: Collect all solid waste (weigh boats, gloves) and liquid waste (mother liquors) in a dedicated container.

  • Labeling: Label clearly as "Organic Waste - Contains Boron Compounds."

  • Regulatory Compliance: Consult your institution's EHS department. In the US, this falls under RCRA hazardous waste guidelines if the solvent is listed (e.g., Toluene, THF).

References
  • Sigma-Aldrich. Safety Data Sheet: 4-Methoxyphenylboronic acid (Analogous Structure Safety Data). Retrieved from

  • PubChem. Compound Summary: (4-Methoxyphenyl)boronic acid.[2][3] National Library of Medicine.[2] Retrieved from [2][3]

  • BenchChem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. (General Boronic Acid Disposal). Retrieved from

  • EON Biotech. Product Listing: 4-Isopropoxy-3-methoxyphenylboronic acid (CAS 875654-33-4).[4][5] Retrieved from

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.